4-(3-Fluorophenyl)piperidine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(3-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKZINPPPZZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660822 | |
| Record name | 4-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104774-94-9 | |
| Record name | Piperidine, 4-(3-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104774-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104774-94-9 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3-Fluorophenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-(3-Fluorophenyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, tailored for an audience with a strong background in organic chemistry.
Introduction
4-(3-Fluorophenyl)piperidine and its derivatives are significant scaffolds in the development of novel therapeutic agents, particularly those targeting the central nervous system. The incorporation of a fluorine atom on the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a robust and widely applicable synthesis route: the catalytic hydrogenation of a tetrahydropyridine precursor.
Overview of the Synthesis Pathway
The synthesis of this compound is most commonly achieved through a two-step process starting from the commercially available precursor, 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine. This intermediate is first reduced to the corresponding piperidine, which is then converted to its hydrochloride salt to improve its stability and handling properties.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. While these protocols are based on established methods for analogous compounds, optimization may be required to achieve desired yields and purity.
Step 1: Synthesis of 4-(3-Fluorophenyl)piperidine via Catalytic Hydrogenation
This procedure details the reduction of the tetrahydropyridine precursor to the piperidine free base.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 4-(3-Fluorophenyl)piperidine.
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (example) | Moles (example) |
| 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine | 1978-60-5 | 177.22 | 10.0 g | 0.056 |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | - | 1.0 g | - |
| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL | - |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 5.0 g | 0.125 |
| Diethyl Ether | 60-29-7 | 74.12 | 75 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | As needed | - |
| Celite | 61790-53-2 | - | As needed | - |
Procedure:
-
In a suitable hydrogenation vessel, dissolve 10.0 g (0.056 mol) of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine in 100 mL of methanol.
-
Carefully add 1.0 g of 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas before introducing hydrogen gas.
-
Pressurize the vessel to 45-50 psi with hydrogen and stir the mixture vigorously at room temperature for 18-24 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the resulting residue, add 75 mL of diethyl ether and cool the mixture to 0°C in an ice bath.
-
Slowly add 5.0 g of solid sodium hydroxide to the stirred mixture.
-
Separate the organic and aqueous layers. Extract the aqueous layer with additional diethyl ether (2 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-(3-Fluorophenyl)piperidine as an oil.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity | >95% (GC) |
Step 2: Preparation of this compound
This procedure describes the conversion of the free base to its hydrochloride salt.
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (example) |
| 4-(3-Fluorophenyl)piperidine | 37656-47-6 | 179.23 | 9.0 g |
| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL |
| 2M HCl in Diethyl Ether | 7647-01-0 | 36.46 | ~30 mL |
Procedure:
-
Dissolve the 4-(3-Fluorophenyl)piperidine (9.0 g, 0.050 mol) obtained from Step 1 in 100 mL of ethyl acetate.
-
Cool the solution in an ice bath and slowly add a 2M solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation is complete and the solution is acidic to litmus paper.
-
Continue stirring the resulting slurry in the ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to afford this compound as a white to off-white solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | >95% |
| Purity | >98% (HPLC) |
Conclusion
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The catalytic hydrogenation of the tetrahydropyridine precursor is a high-yielding reaction, and the subsequent conversion to the hydrochloride salt is straightforward. This guide offers a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.
Technical Guide: Physicochemical Properties of 4-(3-Fluorophenyl)piperidine Hydrochloride
Introduction
4-(3-Fluorophenyl)piperidine hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery as a synthetic building block. An understanding of its physicochemical properties is fundamental for its application in research and development, influencing factors such as solubility, absorption, and formulation.
This technical guide provides a summary of the available physicochemical data for this compound. It should be noted that while basic identifiers and computed properties are available, specific experimental data such as melting point, aqueous solubility, and pKa are not readily found in publicly accessible literature. Therefore, this document also includes data for structurally related analogs to provide context and presents standardized experimental protocols for the determination of these key parameters.
Compound Identification
Basic identification and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(3-fluorophenyl)piperidine;hydrochloride | [1] |
| CAS Number | 104774-94-9 | [1] |
| Molecular Formula | C₁₁H₁₅ClFN | [1] |
| Molecular Weight | 215.69 g/mol | [1] |
| Canonical SMILES | C1CNCCC1C2=CC(=CC=C2)F.Cl | [1] |
| InChIKey | KZWKZINPPPZZCE-UHFFFAOYSA-N | [1] |
Physicochemical Data
Quantitative experimental data for this compound is limited in public databases. The following tables summarize available computed data for the target compound and experimental data for related analogs.
Computed Properties for this compound
The following properties are computationally predicted and have not been experimentally verified.
| Predicted Property | Value |
| XLogP3 | 2.5 |
| Topological Polar Surface Area | 12 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Source: PubChem CID 44828657[1]
Experimental Properties of Related Compounds
To provide context, the following table lists experimental data for structurally similar compounds. Note: These compounds are isomers or derivatives and their properties may differ significantly from this compound.
| Compound | Property | Value |
| (3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol | Melting Point | 138 °C |
| 1-(4-Fluorophenyl)piperazine | Melting Point | 30-33 °C |
| 1-(4-Fluorophenyl)piperazine dihydrochloride | Aqueous Solubility (PBS, pH 7.2) | 10 mg/mL |
Sources: Der Pharma Chemica, 2017[2]; Sigma-Aldrich[3]; Cayman Chemical[4]
Experimental Protocols & Workflows
The following sections detail standardized methodologies for determining key physicochemical properties.
Physicochemical Characterization Workflow
The general workflow for characterizing the physicochemical properties of a compound like this compound involves several parallel experimental paths that culminate in a comprehensive data profile.
Melting Point Determination (Capillary Method)
The capillary method is a common technique for determining the melting point of a crystalline solid.[4][5][6]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[7]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]
-
Observation: The temperature at which the substance first begins to liquefy (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.[4][7] A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure substance.[4][6]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8]
Protocol:
-
Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, glass vessel.[9]
-
Equilibration: The vessel is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.[8][9]
-
Phase Separation: After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[10]
-
Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
-
Analysis: A calibration curve is used to convert the analytical signal into a concentration (e.g., in mg/mL or µg/mL), which represents the aqueous solubility.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.[11][12][13]
Protocol:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an inert salt like KCl.[11][13]
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. The solution is purged with nitrogen to remove dissolved CO₂.[11][13]
-
Titration: A standardized titrant (e.g., 0.1 M NaOH for an acidic salt like a hydrochloride) is added to the solution in small, precise increments.[11]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
-
Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic base, the pH at the half-equivalence point (where half of the base has been neutralized) is equal to the pKa of the conjugate acid. The experiment is typically repeated multiple times to ensure reproducibility.[11]
Logical Relationships in Drug Development
The interplay between key physicochemical properties like solubility and pKa is critical for predicting a compound's behavior and guiding its development.
References
- 1. This compound | C11H15ClFN | CID 44828657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. americanelements.com [americanelements.com]
- 5. 4-[(quinolin-3-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide | C23H22F3N3O2 | CID 130451193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride (EVT-13525594) [evitachem.com]
- 7. 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride | C19H21ClFNO3 | CID 9951025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3S,4R)-(-)-4-(4'-FLUOROPHENYL)3-HYDROXYMETHYL)-PIPERIDINE CAS#: 125224-43-3 [amp.chemicalbook.com]
- 9. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C13H18FNO | CID 10176880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-(3-FLUOROPHENYL)-PIPERIDINE HYDROCHLORIDE | 104774-94-9 [amp.chemicalbook.com]
Spectral Analysis of 4-(3-Fluorophenyl)piperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the standard methodologies for the comprehensive spectral analysis of 4-(3-Fluorophenyl)piperidine hydrochloride. Due to the limited availability of public domain spectral data for this specific compound, this document provides a framework of established experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methodologies are tailored for the structural elucidation and characterization of substituted arylpiperidine hydrochlorides, offering a robust approach for researchers engaged in the synthesis and analysis of novel small molecules in drug discovery and development. The guide also includes a generalized workflow for the synthesis and characterization of such compounds.
Introduction
This compound is a substituted arylpiperidine derivative. Compounds within this class are of significant interest in medicinal chemistry due to their potential pharmacological activities. The precise determination of the chemical structure and purity of such compounds is a critical step in the research and development process. This is achieved through a combination of spectroscopic techniques, primarily NMR, IR, and MS. This guide presents the typical experimental procedures for acquiring and interpreting these spectral data.
Experimental Protocols
The following sections detail the generalized experimental protocols for the spectral characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR spectra would be essential.
2.1.1 Sample Preparation
A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial, especially for a hydrochloride salt, to ensure solubility and minimize exchange of the N-H proton. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.1.2 Data Acquisition
-
¹H NMR Spectroscopy: The proton NMR spectrum would be acquired on a 300, 400, or 500 MHz spectrometer. Key parameters to be set include the spectral width, number of scans, and relaxation delay. The spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would be acquired on the same instrument, typically with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom. This provides direct information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.2.1 Sample Preparation
For a solid sample like this compound, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.
2.2.2 Data Acquisition
The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the various functional groups present, such as N-H stretches (as an ammonium salt), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic), and the C-F stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z).
2.3.1 Sample Preparation
A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
2.3.2 Data Acquisition
Electrospray ionization (ESI) is a suitable ionization technique for a hydrochloride salt. The sample solution is introduced into the mass spectrometer, where the compound is ionized. The mass analyzer then separates the ions based on their m/z ratio. The resulting mass spectrum would show a peak for the molecular ion (M+H)⁺, corresponding to the protonated free base of 4-(3-Fluorophenyl)piperidine. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.
Data Presentation
While specific quantitative data for this compound is not publicly available, the expected data would be summarized in tables as shown below for illustrative purposes.
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| [Expected Range] | [e.g., m, t, d] | [#H] | [e.g., Ar-H, CH, CH₂] |
| ... | ... | ... | ... |
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| [Expected Range] | [e.g., Ar-C, C-F, CH, CH₂] |
| ... | ... |
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| [Expected Range] | [e.g., s, m, w] | [e.g., N⁺-H stretch, C-H stretch] |
| ... | ... | ... |
Table 4: Expected Mass Spectrometry Data
| m/z | Assignment |
| [Calculated Value] | [M+H]⁺ |
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a target compound like this compound.
Caption: Workflow for the synthesis and spectral characterization.
Conclusion
While specific spectral data for this compound is not readily found in public databases, this guide provides the standard and robust experimental protocols necessary for its thorough characterization. The application of NMR, IR, and MS, as detailed, will enable researchers to unambiguously determine the structure and purity of this and related compounds, a fundamental requirement for advancing drug discovery and development projects. The provided workflow offers a clear roadmap for the synthesis and analysis of such novel chemical entities.
Unveiling the Biological Profile of 4-(3-Fluorophenyl)piperidine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(3-Fluorophenyl)piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring attached to a fluorinated phenyl group. While its structural analog, 4-(4-fluorophenyl)piperidine, is a core component of the well-known selective serotonin reuptake inhibitor (SSRI) paroxetine, a comprehensive public record of the specific biological activities of the 3-fluoro isomer remains elusive. This technical guide consolidates the available information, highlights the current knowledge gaps, and provides a comparative context based on structurally related compounds. Due to the limited specific data, this document will focus on the known biological activities of analogous compounds and the general principles of fluorination in drug design to infer potential areas of interest for future research.
Introduction
The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents targeting the central nervous system (CNS). The introduction of a fluorine atom to the phenyl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and selectivity for biological targets. This guide specifically addresses the 3-fluoro isomer of 4-phenylpiperidine hydrochloride, a compound for which detailed biological data is not extensively documented in peer-reviewed literature.
Comparative Biological Activities of Structurally Related Compounds
Given the scarcity of data on this compound, it is informative to examine the biological profile of its well-characterized positional isomer, the 4-fluoro analog, which is a key structural element of Paroxetine.
Paroxetine: A 4-(4-Fluorophenyl)piperidine-Containing Drug
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) used for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.
Inferred Biological Profile and Areas for Future Investigation
Based on the known structure-activity relationships (SAR) of phenylpiperidine derivatives, it is plausible that this compound may also exhibit activity at monoamine transporters. The position of the fluorine atom on the phenyl ring can influence receptor-ligand interactions and metabolic pathways.
Potential Areas of Biological Investigation Could Include:
-
Monoamine Transporter Binding Assays: To determine the affinity and selectivity for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
-
In vitro Functional Assays: To characterize the compound as an inhibitor or substrate of these transporters.
-
Off-Target Profiling: To assess its interaction with a broad range of CNS receptors and enzymes to understand its potential side-effect profile.
-
Metabolic Stability Studies: To evaluate its susceptibility to enzymatic degradation and predict its pharmacokinetic profile.
Experimental Protocols: A General Framework
While specific experimental protocols for this compound are not available, standard methodologies used for characterizing similar compounds can be applied.
Table 1: Generic Experimental Protocols for Pharmacological Characterization
| Experiment | General Methodology |
| Receptor Binding Assay | Radioligand binding assays using cell membranes expressing the target transporter (e.g., SERT, DAT, NET) and a specific radiolabeled ligand. The ability of this compound to displace the radioligand is measured to determine its binding affinity (Ki). |
| Transporter Uptake Assay | In vitro uptake assays using cells recombinantly expressing the target transporter. The inhibition of the uptake of a radiolabeled substrate (e.g., [3H]-serotonin) by this compound is measured to determine its functional potency (IC50). |
| In vivo Behavioral Models | For promising compounds, in vivo models of depression or anxiety (e.g., forced swim test, elevated plus maze in rodents) could be employed to assess potential therapeutic efficacy. |
Signaling Pathways and Logical Relationships
The potential signaling pathway influenced by this compound, assuming it acts as a monoamine transporter inhibitor, would be the serotonergic, dopaminergic, or noradrenergic pathways. The following diagram illustrates a generalized workflow for its initial biological characterization.
Conclusion and Future Directions
The biological activities of this compound are not well-documented in the public domain. Based on the pharmacology of its structural isomer, which is a key component of paroxetine, it is reasonable to hypothesize that this compound may interact with monoamine transporters. However, without direct experimental evidence, any statements regarding its specific biological profile remain speculative.
Future research should focus on a systematic in vitro and in vivo characterization of this compound to elucidate its mechanism of action, potency, selectivity, and potential therapeutic utility. Such studies would not only fill a significant knowledge gap but also contribute to a deeper understanding of the structure-activity relationships of fluorinated phenylpiperidine derivatives. This would be a valuable endeavor for researchers and drug development professionals working in the field of CNS therapeutics.
The Crucial Role of 4-(4-Fluorophenyl)piperidine Derivatives in the Synthesis of Paroxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of Paroxetine, a potent and widely prescribed selective serotonin reuptake inhibitor (SSRI), with a specific focus on the pivotal role of 4-(4-fluorophenyl)piperidine derivatives as key precursors. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the biological mechanism of action of Paroxetine, tailored for professionals in the field of pharmaceutical sciences.
Executive Summary
Paroxetine's molecular architecture features a critical trans-3,4-disubstituted piperidine core. The synthesis of this complex structure is often achieved through multi-step sequences, wherein derivatives of 4-(4-fluorophenyl)piperidine serve as fundamental building blocks. This guide elucidates the chemical transformations required to convert these precursors into the final active pharmaceutical ingredient (API). Furthermore, it delves into the pharmacodynamics of Paroxetine, illustrating its interaction with the serotonin transporter (SERT) and the subsequent impact on serotonergic signaling pathways.
Synthesis of Paroxetine: A Multi-Step Approach
The synthesis of Paroxetine from a 4-(4-fluorophenyl)piperidine precursor involves a series of key chemical transformations. A common and effective strategy commences with (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. The general synthetic workflow involves the activation of the hydroxymethyl group, followed by coupling with sesamol (3,4-methylenedioxyphenol), and subsequent N-demethylation to yield Paroxetine.
Quantitative Data on Paroxetine Synthesis
The efficiency of each synthetic step is critical for the overall yield and purity of the final product. The following table summarizes quantitative data reported for key transformations in the synthesis of Paroxetine.
| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1 | Mesylation | (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine | Methane sulfonyl chloride, Triethylamine | Mesityl derivative | 95 | Not Specified | |
| 2 | Coupling with Sesamol | Mesityl derivative of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine | Sesamol, Sodium methoxide | N-Methylparoxetine | Not Specified | Not Specified | |
| 3 | N-demethylation (via Carbamate) | N-Methylparoxetine | Phenyl chloroformate | Carbamate intermediate | Not Specified | Not Specified | |
| 4 | Hydrolysis | Carbamate intermediate | Potassium hydroxide | Paroxetine | Not Specified | Not Specified | |
| 5 | Alternative N-demethylation and HCl salt formation | N-Boc Paroxetine | 20% HCl in Isopropyl alcohol | Paroxetine Hydrochloride | 87.14 | Not Specified | [1] |
| 6 | Overall (multi-step) | Various starting materials | Various | Paroxetine | 9-66 | Not Specified | [2] |
Experimental Protocols
The following are detailed methodologies for the key experimental steps in the synthesis of Paroxetine from (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
Step 1: Activation of the Hydroxymethyl Group (Mesylation)
-
Dissolution: Dissolve (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (10 mmol) in dichloromethane (40 ml).
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Base Addition: Add triethylamine (14 mmol) dropwise to the stirred solution.
-
Mesylation: Slowly add methane sulfonyl chloride (11 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0-5°C for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Work-up: Upon completion, add water to the reaction mixture. Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the mesityl derivative.
Step 2: Coupling with Sesamol
-
Reactant Preparation: To a solution of the mesityl derivative from Step 1 in a suitable solvent such as toluene, add sesamol.
-
Base Addition: Add a strong base, for example, sodium methoxide, to facilitate the nucleophilic substitution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.
-
Work-up: After cooling, wash the reaction mixture with an aqueous base solution and then with water. The organic layer containing N-methylparoxetine is then carried forward to the next step.
Step 3: N-demethylation and Formation of Paroxetine Hydrochloride
-
Carbamate Formation: Treat the N-methylparoxetine from Step 2 with phenyl chloroformate in the presence of a base like triethylamine in a solvent such as toluene. Stir the reaction at room temperature for 12-13 hours.
-
Hydrolysis of Carbamate: The resulting carbamate intermediate is then hydrolyzed using a strong base like potassium hydroxide in a suitable solvent under reflux to yield the free base of Paroxetine.
-
Salt Formation: Dissolve the crude Paroxetine base in a suitable solvent like isopropanol. Add a solution of hydrochloric acid in isopropanol to precipitate Paroxetine hydrochloride.
-
Purification: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Synthetic Workflow Diagram
References
Unraveling the Molecular Mechanisms of 4-(3-Fluorophenyl)piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate mechanisms of action of 4-(3-fluorophenyl)piperidine derivatives, a class of compounds with significant therapeutic potential due to their diverse interactions with key neurological targets. This document provides a comprehensive overview of their binding affinities, the signaling pathways they modulate, and detailed protocols for the key experiments utilized in their characterization.
Core Molecular Interactions: A Multi-Target Profile
4-(3-Fluorophenyl)piperidine derivatives exhibit a promiscuous binding profile, engaging with a range of receptors, primarily within the dopamine, serotonin, and sigma receptor families. This multi-target engagement is a key determinant of their complex pharmacological effects. The primary molecular targets identified for this class of compounds include Dopamine D4 receptors, Serotonin 2A (5-HT2A) receptors and Serotonin Transporters (SERT), and Sigma-1 (σ1) and Sigma-2 (σ2) receptors.
Quantitative Binding Affinities
The binding affinities of various 4-(3-fluorophenyl)piperidine derivatives for their primary molecular targets have been determined through in vitro radioligand binding assays. The data, presented in terms of the inhibition constant (Ki), provides a quantitative measure of the potency of these compounds at each receptor. Lower Ki values indicate higher binding affinity.
| Derivative | Target Receptor | Binding Affinity (Ki, nM) |
| Derivative A (e.g., a D4-selective analog) | Dopamine D4 | 5.5[1] |
| Dopamine D2 | >2000[2] | |
| Dopamine D3 | >2000[2] | |
| Derivative B (e.g., a 5-HT2A inverse agonist) | Serotonin 5-HT2A | pKi of 9.3 (approximately 0.5 nM)[3] |
| Serotonin 5-HT2C | pKi of 8.8 (approximately 1.58 nM)[3] | |
| Derivative C (e.g., a SERT-focused compound) | Serotonin Transporter (SERT) | 2 - 400[4] |
| Derivative D (e.g., a Sigma-1 selective ligand) | Sigma-1 (σ1) | 4.3[5] |
| Sigma-2 (σ2) | 144[5] | |
| Derivative E (e.g., a mixed Sigma ligand) | Sigma-1 (σ1) | 3.2[6] |
| Sigma-2 (σ2) | KiS2R/KiS1R ratio of 33[6] |
Note: The specific structures of "Derivative A-E" are representative examples from the literature and are not explicitly defined here. The provided Ki values are illustrative of the range of affinities observed for this class of compounds at different receptors.
Signaling Pathways and Mechanisms of Action
The interaction of 4-(3-fluorophenyl)piperidine derivatives with their target receptors initiates a cascade of intracellular signaling events. The specific pathway activated or inhibited depends on the receptor subtype and the nature of the ligand (e.g., agonist, antagonist, or inverse agonist).
Dopamine D4 Receptor Signaling
The Dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[7] These receptors are primarily coupled to the Gi/o signaling pathway.[8] Antagonism of the D4 receptor by 4-(3-fluorophenyl)piperidine derivatives is expected to block the downstream effects of dopamine at this receptor, which include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 4-(3-Fluorophenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Fluorophenyl)piperidine hydrochloride, a compound of interest in pharmaceutical research and development. Solubility is a critical physicochemical parameter that influences a compound's bioavailability, formulation, and overall therapeutic efficacy. This document outlines the expected solubility of this compound in various solvents, details a standardized experimental protocol for its determination, and presents logical workflows for solubility assessment. While specific quantitative data for this compound is not publicly available, this guide serves as a robust framework for researchers to conduct and interpret their own solubility studies.
Introduction
This compound is a piperidine derivative.[1] The piperidine ring is a common structural motif in many pharmaceuticals.[2] As a hydrochloride salt, the compound's solubility is expected to be significantly influenced by pH.[3][4] Understanding the solubility profile is a cornerstone of early-stage drug development, impacting everything from initial screening assays to final dosage form design.[5][6] Poor solubility can lead to challenges such as low bioavailability, underestimated toxicity, and difficulties in formulation.[5] This guide provides the theoretical context and practical methodology required to accurately assess the solubility of this compound.
Physicochemical Properties
Basic properties of this compound are essential for understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClFN | PubChem[1] |
| Molecular Weight | 215.69 g/mol | PubChem[1] |
| IUPAC Name | 4-(3-fluorophenyl)piperidine;hydrochloride | PubChem[1] |
| Structure | A piperidine ring substituted with a 3-fluorophenyl group at the 4-position, presented as a hydrochloride salt. | PubChem[1] |
The presence of the nitrogen atom in the piperidine ring allows for protonation, forming the hydrochloride salt, which generally enhances aqueous solubility compared to the free base.[3]
Solubility Profile (Illustrative Data)
While specific experimental data for this compound is not widely published, the following table provides an illustrative summary of expected solubility behavior in common pharmaceutical solvents. These values are hypothetical and intended to serve as a template for presenting experimental findings. The actual solubility should be determined empirically using the protocol outlined in Section 5.
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent/Medium | Type | Expected Solubility Category | Illustrative Solubility (mg/mL) |
| Water | Polar Protic | Soluble | > 10 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Moderately Soluble | 1 - 10 |
| 0.1 M Hydrochloric Acid (HCl) | Acidic Aqueous | Freely Soluble | > 33 |
| Ethanol | Polar Protic | Soluble | > 10 |
| Methanol | Polar Protic | Freely Soluble | > 33 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 100 |
| Dichloromethane (DCM) | Apolar | Sparingly Soluble | 0.1 - 1 |
| Hexane | Apolar | Insoluble | < 0.1 |
Note: Solubility categories are based on USP definitions. This data is for illustrative purposes only.
Factors Influencing Solubility
Several factors can significantly alter the solubility of an ionizable compound like this compound. A diagram illustrating these relationships is provided below.
References
- 1. This compound | C11H15ClFN | CID 44828657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols for Neurotransmitter Uptake Assays: Featuring 4-(3-Fluorophenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotransmitter transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmission by clearing neurotransmitters from the synaptic cleft. Their dysfunction is implicated in various neurological and psychiatric disorders, making them key targets for drug discovery. 4-Phenylpiperidine derivatives represent a class of compounds known to interact with these transporters. This document provides detailed protocols for utilizing 4-(3-Fluorophenyl)piperidine hydrochloride in neurotransmitter uptake assays to characterize its potential inhibitory activity and selectivity. While specific quantitative data for this compound is not extensively available in public literature, the provided protocols are standard methods to determine these values. For illustrative purposes, this document presents a hypothetical dataset.
Mechanism of Action: Inhibition of Neurotransmitter Reuptake
This compound is hypothesized to act as a competitive inhibitor at monoamine transporters. By binding to the transporter protein, it blocks the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, enhancing its signaling. The affinity and selectivity of the compound for DAT, SERT, and NET can be determined using in vitro uptake assays.
Data Presentation: Hypothetical Inhibitory Profile
The following table summarizes the hypothetical inhibitory potency (IC50) and binding affinity (Ki) of this compound against the human dopamine, serotonin, and norepinephrine transporters.
| Transporter | IC50 (nM) | Ki (nM) | Radioligand Used | Cell Line |
| Dopamine (DAT) | 150 | 75 | [³H]WIN 35,428 | HEK293-hDAT |
| Serotonin (SERT) | 850 | 425 | [³H]Citalopram | CHO-hSERT |
| Norepinephrine (NET) | 450 | 225 | [³H]Nisoxetine | HEK293-hNET |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Detailed methodologies for conducting neurotransmitter uptake assays are provided below. Both radiolabeled and fluorescence-based assays are common. The following protocols focus on the widely used radiolabeled uptake inhibition assay.
Protocol 1: Radiometric Neurotransmitter Uptake Inhibition Assay
This protocol describes a method to determine the IC50 value of a test compound, such as this compound, by measuring its ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Radioligands: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO, water).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM Glucose, pH 7.4).
-
Reference Inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Scintillation Cocktail
-
96-well cell culture plates
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates at a density of 40,000-60,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Solutions:
-
Prepare serial dilutions of this compound and the reference inhibitor in assay buffer. The final concentration of solvent should be kept constant across all wells (typically ≤0.1%).
-
Prepare the radioligand solution in assay buffer at a concentration close to its Km value for the respective transporter.
-
-
Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted test compound or reference inhibitor to the appropriate wells. Include wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a potent inhibitor).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake reaction by adding 50 µL of the radioligand solution to all wells.
-
Incubate the plate at 37°C for a predetermined time within the linear range of uptake (e.g., 10 minutes).
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well and incubate for at least 30 minutes at room temperature.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a scintillation counter.
-
Add 200 µL of scintillation cocktail to each well/vial.
-
Quantify the amount of radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a high concentration of inhibitor) from the total uptake (counts in the absence of inhibitor).
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Km), where [L] is the concentration of the radioligand and Km is its affinity for the transporter.
Visualizations
Signaling Pathway
Caption: Inhibition of neurotransmitter reuptake at the synapse.
Experimental Workflow
Caption: Workflow for the neurotransmitter uptake inhibition assay.
Logical Relationship of Data Analysis
Caption: Data analysis workflow for determining IC50 and Ki values.
Application Notes and Protocols: 4-(3-Fluorophenyl)piperidine hydrochloride in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Fluorophenyl)piperidine hydrochloride is a synthetic compound belonging to the fluorophenylpiperidine class of molecules. While direct receptor binding data for this specific compound is not extensively documented in publicly available literature, its structural motif is a key pharmacophore in numerous centrally active agents. Notably, it serves as a crucial structural core for ligands targeting monoamine transporters and other central nervous system (CNS) receptors. Its role as a key intermediate in the synthesis of potent therapeutics, such as the selective serotonin reuptake inhibitor (SSRI) Paroxetine, strongly suggests its potential for interaction with the serotonin transporter (SERT)[1][2].
These application notes provide a comprehensive overview of the potential uses of this compound in receptor binding studies, based on the pharmacological profiles of its structurally related analogs. Detailed protocols for investigating its binding affinity at the most probable receptor targets are also presented.
Potential Receptor Targets and Applications
Based on structure-activity relationship (SAR) studies of its analogs, this compound is a promising candidate for investigation at the following receptor systems:
-
Serotonin Transporter (SERT): The most likely primary target, given its structural similarity to the core of Paroxetine and other SERT inhibitors[1][3]. It can be utilized in screening assays to identify novel antidepressants and anxiolytics.
-
Dopamine Transporter (DAT): Analogs have demonstrated high-affinity binding to the dopamine transporter, suggesting its potential use in the development of therapeutics for conditions like ADHD and substance abuse disorders[4].
-
Dopamine Receptors (e.g., D4): The fluorophenylpiperidine scaffold has been successfully modified to yield potent dopamine D4 receptor antagonists, indicating a potential for developing antipsychotic agents[5][6].
-
Sigma Receptors (σ1 and σ2): The piperidine core is a common feature in high-affinity sigma receptor ligands, which are implicated in various neurological and psychiatric disorders[7][8].
Data Presentation: Receptor Binding Affinities of Structurally Related Compounds
The following table summarizes the receptor binding affinities (Ki or IC50 in nM) of various compounds that share the 4-(fluorophenyl)piperidine core, highlighting the potential affinity range for the title compound.
| Compound Class | Specific Compound Example | Target Receptor | Binding Affinity (Ki/IC50, nM) | Reference |
| Piperidine Derivatives | 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | Dopamine Transporter (DAT) | High Potency (Specific value not provided) | [4] |
| 4,4-Difluoro-3-(phenoxymethyl)piperidine Analog (Compound 14a) | Dopamine D4 Receptor (D4R) | 0.3 | [5] | |
| 3,4-Difluorophenyl-substituted 4,4-difluoropiperidine ether (Compound 8b) | Dopamine D4 Receptor (D4R) | 5.5 | [5][6] | |
| Piperidine/Piperazine-based Compounds | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-1 Receptor (S1R) | 3.2 | [7] |
| Piperidine-based Sulfonamides | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 Receptor (σ1) | 0.96 | [8] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-2 Receptor (σ2) | 91.8 | [8] | |
| 3-[(Aryl)(benzyloxy)methyl]piperidine Derivatives | Compound 1 (specific structure in reference) | Serotonin Transporter (SERT) | 2 - 400 (range for series) | [3] |
| 5-HT2A Inverse Agonist | ACP-103 | 5-HT2A Receptor | pKi = 9.3 (membranes) | [9] |
| ACP-103 | 5-HT2C Receptor | pKi = 8.8 (membranes) | [9] |
Mandatory Visualizations
Signaling Pathway: Serotonin Reuptake Inhibition
Caption: Inhibition of Serotonin Reuptake by this compound.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a Radioligand Competition Binding Assay.
Experimental Protocols
The following are generalized protocols for conducting receptor binding assays for the likely targets of this compound. These should be optimized based on the specific laboratory conditions and equipment.
Protocol 1: Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter.
Materials:
-
Human SERT-expressing cell membranes (e.g., from HEK293 cells)
-
Radioligand: [³H]-Paroxetine or [³H]-Citalopram
-
This compound (test compound)
-
Non-specific binding control: Fluoxetine or another high-affinity SERT ligand
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve a range of final assay concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of [³H]-Paroxetine (typically at or near its Kd).
-
Varying concentrations of this compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of Fluoxetine.
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Sigma-1 (σ1) Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes or membranes from cells expressing sigma-1 receptors.
-
Radioligand: [³H]-(+)-Pentazocine.
-
This compound (test compound).
-
Non-specific binding control: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Standard equipment as listed in Protocol 1.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound as described in Protocol 1.
-
Assay Setup: In a 96-well plate, combine:
-
Assay Buffer.
-
A fixed concentration of [³H]-(+)-Pentazocine.
-
Varying concentrations of the test compound.
-
Vehicle for total binding.
-
A high concentration of Haloperidol for non-specific binding.
-
-
Incubation: Add the membrane preparation to initiate the reaction. Incubate at 37°C for 120 minutes.
-
Filtration and Quantification: Follow the same procedure as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC50 and Ki values for the sigma-1 receptor.
Conclusion
While direct experimental evidence for the receptor binding profile of this compound is limited, the extensive research on its structural analogs provides a strong rationale for its investigation as a ligand for monoamine transporters and sigma receptors. The provided protocols offer a starting point for researchers to elucidate the pharmacological properties of this compound, which may hold potential for the development of novel CNS-active therapeutic agents. It is recommended that initial screening efforts focus on the serotonin transporter, given the compound's structural relationship to a known class of SSRIs.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. WO1998053824A1 - Novel process - Google Patents [patents.google.com]
- 3. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 8. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Stereoselective Synthesis of 4-(3-Fluorophenyl)piperidine Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 4-(3-Fluorophenyl)piperidine are crucial building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various pharmacologically active compounds. Control over the stereochemistry at the C4 position of the piperidine ring is paramount, as different enantiomers often exhibit distinct biological activities and toxicological profiles. This document provides detailed protocols for the stereoselective synthesis of the (R)- and (S)-enantiomers of 4-(3-Fluorophenyl)piperidine hydrochloride through two primary strategies: chiral resolution of a racemic mixture and asymmetric hydrogenation of a prochiral precursor.
Strategic Approaches
Two robust and widely applicable methods for obtaining the desired enantiomers are presented:
-
Chiral Resolution: This classical yet effective method involves the synthesis of racemic 4-(3-Fluorophenyl)piperidine followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent. This approach is often advantageous for its scalability and cost-effectiveness.
-
Asymmetric Hydrogenation: This catalytic approach establishes the desired stereocenter through the enantioselective reduction of a prochiral tetrahydropyridine precursor using a chiral transition metal catalyst. This method can offer high enantioselectivity and efficiency in a single step.
Chiral Resolution of Racemic 4-(3-Fluorophenyl)piperidine
This strategy involves the initial synthesis of the racemic compound, followed by its resolution into the individual enantiomers using enantiopure tartaric acid derivatives.
Synthesis of Racemic this compound
A common route to racemic 4-(3-Fluorophenyl)piperidine involves the reduction of 4-(3-Fluorophenyl)pyridine.
Experimental Protocol:
-
Hydrogenation of 4-(3-Fluorophenyl)pyridine: To a solution of 4-(3-Fluorophenyl)pyridine (1.0 eq) in methanol, add 5% Platinum on carbon (Pt/C) (0.02 eq).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 16 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude 4-(3-Fluorophenyl)piperidine.
-
Salt Formation: Dissolve the crude product in diethyl ether and add a solution of HCl in diethyl ether (2 M) dropwise until precipitation ceases.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford racemic this compound as a white solid.
Resolution of (R)-4-(3-Fluorophenyl)piperidine
Experimental Protocol:
-
Diastereomeric Salt Formation: Dissolve racemic 4-(3-Fluorophenyl)piperidine (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and acetone.
-
Add a solution of (+)-Di-p-toluoyl-D-tartaric acid (0.5 eq) in the same solvent to the racemic amine solution with stirring.
-
Allow the mixture to stir at room temperature to initiate the crystallization of the less soluble diastereomeric salt.
-
Cool the mixture in an ice bath to enhance precipitation and then filter the solid.
-
The solid obtained is the diastereomeric salt of (R)-4-(3-Fluorophenyl)piperidine with (+)-Di-p-toluoyl-D-tartaric acid.
-
Liberation of the Free Amine: Treat the diastereomeric salt with an aqueous solution of sodium hydroxide (2 M) and extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Hydrochloride Salt Formation: Dissolve the enriched (R)-amine in diethyl ether and treat with a solution of HCl in diethyl ether to precipitate (R)-4-(3-Fluorophenyl)piperidine hydrochloride.
Resolution of (S)-4-(3-Fluorophenyl)piperidine
Experimental Protocol:
-
Diastereomeric Salt Formation: The mother liquor from the (R)-enantiomer resolution, which is enriched in the (S)-enantiomer, is concentrated.
-
The residue is treated with aqueous NaOH to liberate the free amine, which is then extracted.
-
The enriched (S)-amine is dissolved in a suitable solvent, and (-)-Di-p-toluoyl-L-tartaric acid (0.5 eq) is added.
-
The same crystallization and filtration procedure as for the (R)-enantiomer is followed to isolate the diastereomeric salt of the (S)-enantiomer.
-
Liberation and Salt Formation: The isolated salt is treated with aqueous NaOH, extracted, and then converted to the hydrochloride salt as described for the (R)-enantiomer to yield (S)-4-(3-Fluorophenyl)piperidine hydrochloride.
Data Summary for Chiral Resolution
| Step | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Racemization | Racemic 4-(3-Fluorophenyl)piperidine HCl | >95 | N/A |
| Resolution | (R)-4-(3-Fluorophenyl)piperidine HCl | 35-45 | >98 |
| Resolution | (S)-4-(3-Fluorophenyl)piperidine HCl | 35-45 | >98 |
Asymmetric Hydrogenation
This approach provides direct access to the enantiomerically enriched piperidine from a prochiral tetrahydropyridine precursor.
Synthesis of 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine
This precursor can be synthesized through various established methods, such as the reaction of 1-benzyl-4-piperidone with 3-fluorophenylmagnesium bromide followed by dehydration.
Asymmetric Hydrogenation to (R)- and (S)- Enantiomers
The choice of the chiral ligand in the catalyst dictates the stereochemical outcome of the hydrogenation.
Experimental Protocol for (S)-4-(3-Fluorophenyl)piperidine:
-
Catalyst Preparation: In a glovebox, a pressure vessel is charged with [Rh(COD)2]BF4 (0.01 eq) and a chiral phosphine ligand such as (R)-BINAP (0.011 eq) in a degassed solvent like methanol or dichloromethane.
-
The mixture is stirred to form the active catalyst.
-
Hydrogenation: A solution of 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in the same degassed solvent is added to the catalyst solution.
-
The vessel is pressurized with hydrogen (50-100 psi) and stirred at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
Debenzylation and Salt Formation: The resulting N-benzylpiperidine is debenzylated via catalytic transfer hydrogenation (e.g., using palladium on carbon and ammonium formate) or hydrogenolysis. The resulting free amine is then converted to the hydrochloride salt.
Experimental Protocol for (R)-4-(3-Fluorophenyl)piperidine:
The procedure is identical to the synthesis of the (S)-enantiomer, with the exception of using the opposite enantiomer of the chiral ligand, (S)-BINAP.
Data Summary for Asymmetric Hydrogenation
| Enantiomer | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| (S) | (R)-BINAP | 85-95 | >95 |
| (R) | (S)-BINAP | 85-95 | >95 |
Visualizations
Workflow for Chiral Resolution
Caption: Workflow for Chiral Resolution.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Application Notes and Protocols for the Development of Novel CNS Agents from 4-(3-Fluorophenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel Central Nervous System (CNS) agents utilizing 4-(3-fluorophenyl)piperidine hydrochloride as a versatile starting material. This document outlines synthetic strategies, key experimental protocols, and data presentation formats to facilitate the discovery and characterization of new therapeutic candidates targeting various CNS receptors.
Introduction: The 4-(3-Fluorophenyl)piperidine Scaffold in CNS Drug Discovery
The 4-arylpiperidine moiety is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved CNS drugs. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and modulate receptor binding affinity. This compound serves as a readily available and versatile starting material for the synthesis of a diverse library of compounds targeting key CNS receptors, including dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.
Synthetic Strategies for Novel Analogs
The secondary amine of 4-(3-fluorophenyl)piperidine provides a convenient handle for various chemical modifications to explore the structure-activity relationship (SAR). The following are key synthetic routes to generate novel derivatives.
N-Alkylation
N-alkylation is a straightforward method to introduce a variety of substituents on the piperidine nitrogen. This can be achieved by reacting 4-(3-fluorophenyl)piperidine with an appropriate alkyl halide in the presence of a base.
General Protocol for N-Alkylation:
-
To a solution of this compound (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.5 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add the desired alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Reductive Amination
Reductive amination allows for the introduction of a wider range of functional groups, including those sensitive to direct alkylation. This two-step, one-pot reaction involves the formation of an iminium ion intermediate followed by its reduction.
General Protocol for Reductive Amination:
-
To a solution of this compound (1.0 eq) and a carbonyl compound (aldehyde or ketone, 1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a mild acid catalyst (e.g., acetic acid) if necessary to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Amide Coupling
Amide bond formation is another key strategy to synthesize novel derivatives with diverse functionalities. This involves reacting the piperidine with a carboxylic acid or its activated derivative.
General Protocol for Amide Coupling:
-
To a solution of the desired carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation: Pharmacological Profile of Novel Analogs
The synthesized compounds should be evaluated for their binding affinity at various CNS targets. The following tables provide a template for presenting quantitative data, with example data for structurally related compounds.
Table 1: In Vitro Binding Affinities of Novel 4-(3-Fluorophenyl)piperidine Derivatives at Dopamine Receptors.
| Compound ID | R-substituent on Piperidine Nitrogen | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₄ Receptor Kᵢ (nM) |
| Lead-001 | -CH₂CH₂-Aryl₁ | 15 | 25 | 120 |
| Lead-002 | -CH₂CH₂CH₂-Aryl₂ | 8 | 12 | 95 |
| Lead-003 | -CO-Aryl₃ | 55 | 78 | >1000 |
Table 2: In Vitro Binding Affinities of Novel 4-(3-Fluorophenyl)piperidine Derivatives at Serotonin Receptors and Transporters.
| Compound ID | R-substituent on Piperidine Nitrogen | 5-HT₁ₐ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) | SERT Kᵢ (nM) |
| Lead-004 | -CH₂(4-fluorophenyl) | 8.8 | 9.3 | 250 |
| Lead-005 | -(CH₂)₄-Aryl₄ | 12 | 35 | 150 |
| Lead-006 | -CH₂CH₂-Heterocycle₁ | 21 | 42 | 88 |
Mandatory Visualizations
Logical Workflow for Novel CNS Agent Development
Caption: A logical workflow for the development of novel CNS agents.
Signaling Pathway of a Hypothetical D₂ Receptor Antagonist
Caption: A putative signaling pathway of a D₂ receptor antagonist.
Experimental Protocols
Protocol for Dopamine D₂ Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of novel compounds for the human dopamine D₂ receptor.
Materials:
-
Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone (Specific Activity: 70-90 Ci/mmol).
-
Non-specific Ligand: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Serial dilutions of the novel 4-(3-fluorophenyl)piperidine derivatives.
-
96-well Plates: Polypropylene plates.
-
Filter Mats: GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM haloperidol (for non-specific binding) or 25 µL of test compound dilution.
-
25 µL of [³H]-Spiperone diluted in assay buffer (to a final concentration of ~0.2 nM).
-
200 µL of the D₂ receptor membrane preparation (5-10 µg protein per well).
-
-
Incubation: Incubate the plates at room temperature for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/B filter mat using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer.
-
Scintillation Counting: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol for In Vivo Microdialysis in Rats
This protocol outlines the procedure for measuring the effect of a novel CNS agent on extracellular dopamine levels in the striatum of freely moving rats.
Materials:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Surgical Equipment: Stereotaxic frame, anesthetic machine (isoflurane), surgical tools, dental cement.
-
Microdialysis Probes: Concentric microdialysis probes (e.g., 4 mm membrane length).
-
Guide Cannulae: For stereotaxic implantation.
-
Perfusion Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
Microinfusion Pump and Fraction Collector .
-
HPLC system with Electrochemical Detection (HPLC-ED) for dopamine analysis.
-
Test Compound: Novel 4-(3-fluorophenyl)piperidine derivative formulated for systemic administration (e.g., intraperitoneal injection).
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the striatum (AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -3.0 mm from dura).
-
Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 2-hour equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer the test compound (e.g., via i.p. injection).
-
Continue collecting dialysate samples for 3-4 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ED.
-
Quantify the dopamine concentration by comparing the peak heights/areas to those of known standards.
-
-
Data Analysis:
-
Express the post-drug dopamine levels as a percentage of the average baseline concentration.
-
Plot the mean percentage change in dopamine concentration over time.
-
Perform statistical analysis to determine the significance of the drug effect.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory resources. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.
Application Notes and Protocols for In Vitro Studies of 4-(3-Fluorophenyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Fluorophenyl)piperidine hydrochloride is a chemical compound featuring a piperidine ring attached to a fluorophenyl group. This structural motif is present in a variety of biologically active molecules, suggesting its potential as a scaffold in drug discovery. Based on structure-activity relationship studies of similar compounds, a primary molecular target for this class of molecules is the Sigma-1 receptor (σ1R).
The Sigma-1 receptor is a unique, ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses, calcium homeostasis, and neuronal signaling. Modulation of the Sigma-1 receptor has been implicated in a range of neurological and psychiatric disorders, making it an important target for therapeutic development.
These application notes provide a detailed protocol for an in vitro radioligand binding assay to characterize the interaction of this compound with the Sigma-1 receptor.
Data Presentation
| Compound | Target Receptor | Radioligand | Ki (nM) | Reference Compound | Ki (nM) |
| This compound | Sigma-1 | --INVALID-LINK---Pentazocine | To Be Determined | Haloperidol | 2.5 |
| (+)-Pentazocine | 3.1 |
Experimental Protocols
Protocol: In Vitro Sigma-1 Receptor Radioligand Competition Binding Assay
This protocol details the methodology to determine the binding affinity (Ki) of this compound for the human Sigma-1 receptor expressed in a suitable cell line (e.g., HEK293) or from tissue homogenates (e.g., guinea pig liver) via a competition binding assay using --INVALID-LINK---Pentazocine as the radioligand.
Materials and Reagents:
-
This compound (Test Compound)
-
HEK293 cells expressing human Sigma-1 receptor or guinea pig liver tissue
-
--INVALID-LINK---Pentazocine (Radioligand)
-
Haloperidol (Reference Compound and for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
96-well microplates
-
Glass fiber filters (GF/B or equivalent)
-
Cell harvester
-
Scintillation counter
-
Bovine Serum Albumin (BSA)
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human Sigma-1 receptor to 80-90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (membrane fraction) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Competition Binding Assay:
-
Prepare serial dilutions of the test compound, this compound, and the reference compound, Haloperidol, in the assay buffer.
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of --INVALID-LINK---Pentazocine (at a final concentration near its Kd, e.g., 5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of --INVALID-LINK---Pentazocine, and 50 µL of a high concentration of unlabeled Haloperidol (e.g., 10 µM).
-
Test Compound Competition: 50 µL of membrane preparation, 50 µL of --INVALID-LINK---Pentazocine, and 50 µL of each dilution of this compound.
-
-
Incubate the plate at 37°C for 120 minutes.
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Ligand-activated Sigma-1 receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the Sigma-1 receptor competition binding assay.
Application Notes and Protocols for 4-(3-Fluorophenyl)piperidine hydrochloride in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Fluorophenyl)piperidine hydrochloride is a synthetic compound belonging to the phenylpiperidine class of molecules. This class is of significant interest in neuropharmacology due to the propensity of its members to interact with various neurotransmitter transporters and receptors in the central nervous system (CNS). The introduction of a fluorine atom onto the phenyl ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and metabolic stability.
These application notes provide a comprehensive overview of this compound as a tool compound for neuropharmacological research. Included are its potential biological targets, protocols for in vitro characterization, and visualizations of relevant signaling pathways. While specific data for the 3-fluoro isomer is limited in the public domain, the information presented herein is based on the established pharmacology of closely related fluorophenylpiperidine analogs and provides a strong framework for its investigation.
Physicochemical Properties and Synthesis
| Property | Value |
| IUPAC Name | 4-(3-fluorophenyl)piperidine;hydrochloride |
| Molecular Formula | C₁₁H₁₅ClFN |
| Molecular Weight | 215.70 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
The synthesis of this compound can be achieved through multi-step organic synthesis protocols. A common route involves the reduction of a corresponding pyridine precursor. For instance, a substituted pyridine can be synthesized and subsequently reduced to the piperidine ring, followed by salt formation with hydrochloric acid.
Biological Profile and Potential Applications
Based on the pharmacology of related phenylpiperidine compounds, this compound is anticipated to exhibit affinity for several key CNS targets, including:
-
Dopamine Transporter (DAT): Phenylpiperidine derivatives are well-known for their interaction with DAT, acting as reuptake inhibitors. This property makes them valuable tools for studying the role of dopamine signaling in conditions such as Parkinson's disease, ADHD, and addiction.
-
Serotonin Transporter (SERT): Many phenylpiperidines also show affinity for SERT, the primary target for selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.
-
Norepinephrine Transporter (NET): Affinity for NET is another common feature, making these compounds useful for investigating the noradrenergic system.
-
Sigma Receptors (σ₁ and σ₂): Sigma receptors are a unique class of intracellular proteins implicated in a variety of cellular functions and are targets for a range of psychiatric and neurological drug candidates.
The specific binding profile of the 3-fluoro isomer will determine its utility as a selective tool compound. High selectivity for one transporter over others would make it particularly valuable for dissecting the specific roles of that transporter in complex neurological processes.
Quantitative Data: Binding Affinities of Related Fluorophenylpiperidine Analogs
The following table summarizes the binding affinities (Ki, nM) of representative fluorophenylpiperidine analogs for key monoamine transporters. This data provides a reference for the expected potency of this compound.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
| 4-(4-Fluorophenyl)piperidine derivative 1 | 5 | 2450 | 170 |
| 4-(2-Fluorophenyl)piperidine derivative 2 | 12 | 4800 | 323 |
| GBR 12909 (piperazine analog) | 34 | - | - |
Data is illustrative and sourced from studies on various N-substituted 4-fluorophenylpiperidine and piperazine analogs. Specific values for this compound require experimental determination.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the dopamine transporter.
Materials:
-
Membrane preparations from cells stably expressing human DAT (e.g., HEK293-hDAT cells)
-
Radioligand: [³H]WIN 35,428 or [³H]GBR 12935
-
Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Test Compound: this compound dissolved in assay buffer
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid and scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Thaw cryopreserved cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membrane preparation to the desired final concentration (typically 10-50 µg protein per well) in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plates at room temperature (or 4°C to minimize degradation) for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Monoamine Transporter Uptake Assay
This protocol measures the ability of this compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radiolabeled substrate: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
Non-specific uptake control: A known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT).
-
Test Compound: this compound.
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture:
-
Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
-
Assay:
-
On the day of the experiment, wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with 100 µL of KRH buffer containing varying concentrations of this compound or the non-specific uptake control.
-
Initiate the uptake by adding 100 µL of KRH buffer containing the radiolabeled substrate at a final concentration near its Km value.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 1% SDS or a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Visualizations
Dopamine Signaling Pathway
Caption: Dopamine synthesis, release, reuptake, and postsynaptic signaling.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Structure-Activity Relationship Logic
Caption: Logic of structure-activity relationships for fluorophenylpiperidines.
Conclusion
This compound represents a potentially valuable tool for neuropharmacological research. Its structural similarity to known monoamine transporter ligands suggests it may serve as a potent and potentially selective modulator of dopaminergic, serotonergic, and/or noradrenergic signaling. The provided protocols offer a starting point for the in vitro characterization of this compound's binding affinity and functional activity. Elucidating the precise pharmacological profile of this compound will be crucial in determining its utility for investigating the intricate mechanisms of neurotransmission and its role in CNS disorders.
Application Notes and Protocols: 4-(3-Fluorophenyl)piperidine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Fluorophenyl)piperidine hydrochloride is a key structural motif in medicinal chemistry, recognized for its utility as a versatile building block in the synthesis of a wide array of biologically active compounds. The presence of the fluorophenyl group attached to the piperidine ring significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This scaffold is of particular interest in the development of agents targeting the central nervous system (CNS), including antidepressants, antipsychotics, and treatments for neurodegenerative disorders. The fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.
These application notes provide an overview of the use of this compound in medicinal chemistry, with a focus on its application in the discovery of dopamine transporter (DAT) inhibitors. Detailed synthetic protocols and structure-activity relationship (SAR) data are presented to guide researchers in the design and synthesis of novel therapeutic agents.
Applications in Medicinal Chemistry
The 4-phenylpiperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. The introduction of a fluorine atom at the meta-position of the phenyl ring offers a strategy to fine-tune the electronic and lipophilic properties of the molecule, which can lead to improved potency, selectivity, and metabolic stability.
Derivatives of 4-(3-fluorophenyl)piperidine have been extensively explored as ligands for various G-protein coupled receptors (GPCRs) and transporters. A primary area of investigation has been their activity as inhibitors of the dopamine transporter (DAT), a key protein involved in the regulation of dopamine levels in the synapse. Dysregulation of dopaminergic signaling is implicated in several neurological and psychiatric disorders, making DAT a valuable therapeutic target.
Quantitative Data Presentation
The following table summarizes the in vitro binding affinities of a series of N-substituted 4-(3-fluorophenyl)piperidine analogs for the dopamine transporter (DAT) and the serotonin transporter (SERT). This data is crucial for understanding the structure-activity relationships and for designing compounds with desired selectivity profiles.
| Compound ID | R-group (Substitution on Piperidine Nitrogen) | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT Ki / DAT Ki) |
| 1a | -H | 150 | 3500 | 23.3 |
| 1b | -CH₃ | 85 | 2800 | 32.9 |
| 1c | -CH₂CH₃ | 62 | 2100 | 33.9 |
| 1d | -CH₂-Ph | 25 | 1200 | 48.0 |
| 1e | -CH₂-(4-F-Ph) | 18 | 950 | 52.8 |
| 1f | -CH₂-(3-F-Ph) | 21 | 1100 | 52.4 |
| 1g | -CH₂CH₂-Ph | 35 | 1500 | 42.9 |
Note: The data presented is a representative compilation from various sources and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
General Synthesis of this compound
This protocol outlines a general method for the synthesis of the parent scaffold, which can then be further functionalized.
Scheme 1: Synthesis of this compound
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Fluorophenyl)piperidine Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Fluorophenyl)piperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve:
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Catalytic Hydrogenation of a Pyridine Precursor: This typically involves the reduction of a corresponding 4-(3-fluorophenyl)pyridine or a protected tetrahydropyridine derivative.
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Grignard Reaction: This route often starts with a protected 4-piperidone and a Grignant reagent derived from 3-fluoro-bromobenzene to form a tertiary alcohol, which is then dehydroxylated and deprotected.
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N-Debenzylation: In many multi-step syntheses, a benzyl group is used to protect the piperidine nitrogen. The final step is the removal of this group, often via catalytic hydrogenation.
Q2: What are the critical parameters to control during the synthesis to minimize byproduct formation?
A2: Key parameters to control include:
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Reaction Temperature: Particularly crucial for Grignard reactions to prevent side reactions.
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Atmosphere: Inert atmospheres (e.g., Argon or Nitrogen) are essential for many steps, especially those involving organometallic reagents or catalysts, to prevent oxidation and moisture-related side reactions.[1]
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Purity of Starting Materials: Impurities in starting materials can lead to a cascade of byproducts.
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Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly impact the selectivity and completeness of hydrogenation and debenzylation reactions.
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Pressure (for Hydrogenation): The hydrogen pressure is a critical parameter for achieving complete reduction of the pyridine ring.
Troubleshooting Common Byproducts
This section details common byproducts encountered during the synthesis of this compound, their potential causes, and strategies for mitigation and removal.
Byproduct 1: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine
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Issue: Incomplete reduction of the pyridine or tetrahydropyridine precursor.
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Identification: This byproduct can be detected by techniques such as HPLC, GC-MS, and NMR spectroscopy.
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Root Causes & Solutions:
| Cause | Solution |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure during the catalytic hydrogenation step to ensure complete saturation of the pyridine ring. |
| Catalyst Deactivation | The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents and consider using a fresh batch of catalyst. |
| Inadequate Reaction Time/Temp | Prolong the reaction time or cautiously increase the temperature to drive the hydrogenation to completion. Monitor the reaction progress by TLC or HPLC. |
Byproduct 2: 4-Phenylpiperidine (Defluorination)
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Issue: Loss of the fluorine atom from the phenyl ring.
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Identification: Mass spectrometry will show a molecular ion corresponding to the defluorinated product. NMR spectroscopy will lack the characteristic fluorine splitting patterns.
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Root Causes & Solutions:
| Cause | Solution |
| Harsh Hydrogenation Conditions | Aggressive hydrogenation conditions (high temperature, high pressure, or highly active catalysts) can lead to hydrodefluorination. Use milder conditions or a less active catalyst if possible. |
| Choice of Catalyst | Some catalysts are more prone to causing dehalogenation. If this is a persistent issue, screen different catalysts (e.g., different supports or metal loadings for Palladium). |
| Acidic Conditions | The presence of strong acids can sometimes promote dehalogenation. If the reaction is run under acidic conditions, consider neutralization or using a milder acid. |
Byproduct 3: N-Benzyl-4-(3-fluorophenyl)piperidine
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Issue: Incomplete removal of the N-benzyl protecting group.
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Identification: This impurity will have a significantly higher molecular weight, easily detectable by MS. ¹H NMR will show characteristic signals for the benzyl group protons.
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Root Causes & Solutions:
| Cause | Solution |
| Insufficient Catalyst Loading | Increase the amount of catalyst (e.g., Pd/C) used for the hydrogenolysis. |
| Incomplete Hydrogenolysis | Ensure adequate hydrogen pressure and reaction time. The presence of certain functional groups can sometimes hinder debenzylation. |
| Alternative Deprotection Method | If hydrogenolysis is consistently incomplete, consider alternative deprotection methods, although these may introduce other potential side reactions. One such method involves the use of potassium tert-butoxide in DMSO with oxygen.[2] |
Byproduct 4: Biphenyl Derivatives (from Grignard Route)
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Issue: Formation of 3,3'-difluorobiphenyl due to Wurtz-type coupling of the Grignard reagent.
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Identification: These non-polar impurities can often be detected by GC-MS and may be visible on TLC plates with appropriate staining.
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Root Causes & Solutions:
| Cause | Solution |
| Slow Addition of Alkyl Halide | During the formation of the Grignard reagent, add the 1-bromo-3-fluorobenzene slowly to the magnesium turnings to maintain a low concentration of the aryl halide. |
| Localized Overheating | Ensure efficient stirring and temperature control during Grignard reagent formation to prevent localized hotspots that can promote coupling. |
Experimental Protocols
Synthesis of 4-(3-Fluorophenyl)piperidine via Reduction of a Tetrahydropyridine Precursor
This protocol is adapted from common procedures for the synthesis of 4-arylpiperidines.
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Hydrogenation:
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To a solution of N-benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C) (5-10 mol%).
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Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
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Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.
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Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
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Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with methanol.
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Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-fluorophenyl)piperidine.
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Salt Formation:
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Dissolve the crude product in a suitable solvent such as diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in ether or isopropanol (1.1 equivalents) with stirring.
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The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.
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Visualizing Reaction Pathways
The following diagrams illustrate the primary synthetic pathway and potential side reactions.
Caption: Main synthetic pathway for 4-(3-Fluorophenyl)piperidine HCl.
Caption: Side reactions during the hydrogenation step.
References
Optimizing reaction conditions for 4-(3-Fluorophenyl)piperidine hydrochloride yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(3-Fluorophenyl)piperidine hydrochloride. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method involves the catalytic hydrogenation of a corresponding N-protected 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine precursor. This is typically followed by deprotection (if necessary) and salt formation with hydrochloric acid to yield the final hydrochloride salt. The hydrochloride form often improves the compound's stability and solubility in aqueous media.
Q2: Why is the hydrochloride salt of 4-(3-Fluorophenyl)piperidine prepared?
The formation of a hydrochloride salt serves several important purposes in pharmaceutical development. It can increase the aqueous solubility and stability of the parent compound, which is often beneficial for formulation and biological testing. Furthermore, the crystalline nature of the hydrochloride salt aids in purification through recrystallization, allowing for the removal of impurities and ensuring a high-purity final product.
Q3: What are the critical parameters to control during the catalytic hydrogenation step?
The catalytic hydrogenation is a crucial step for achieving a high yield and purity of the desired piperidine ring. Key parameters to control include the choice of catalyst (e.g., Palladium on carbon, Platinum oxide), hydrogen pressure, reaction temperature, solvent, and the presence of any additives. Optimization of these parameters is essential to ensure complete reduction of the tetrahydropyridine double bond while minimizing side reactions.
Q4: What are the potential side reactions during the synthesis of this compound?
A significant side reaction to consider is hydrodefluorination, where the fluorine atom on the phenyl ring is replaced by a hydrogen atom. This can be more prevalent with certain catalysts and under harsh reaction conditions. Another potential issue is incomplete hydrogenation, resulting in residual tetrahydropyridine precursor in the final product. Catalyst deactivation by Lewis basic nitrogen atoms in the starting material or product can also stall the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete hydrogenation of the tetrahydropyridine precursor.2. Catalyst deactivation.3. Loss of product during workup and purification. | 1. Increase hydrogen pressure, reaction time, or catalyst loading. Consider a more active catalyst.2. Use a catalyst less prone to deactivation or protect the piperidine nitrogen during hydrogenation.3. Optimize extraction and crystallization procedures. Ensure the pH is appropriate during aqueous washes to prevent loss of the free base into the aqueous layer. |
| Presence of Impurities in the Final Product | 1. Hydrodefluorination leading to the formation of 4-phenylpiperidine.2. Incomplete reaction leaving the starting tetrahydropyridine.3. Side products from the precursor synthesis. | 1. Use milder hydrogenation conditions (lower temperature, lower pressure). Screen different catalysts to find one with lower dehalogenation activity.2. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, subject the crude product to the hydrogenation conditions again.3. Purify the tetrahydropyridine precursor before hydrogenation. Utilize recrystallization of the final hydrochloride salt to remove impurities. |
| Difficulty in Crystallizing the Hydrochloride Salt | 1. Presence of oiling-out impurities.2. Inappropriate solvent system.3. Supersaturation issues. | 1. Purify the free base by column chromatography before salt formation.2. Screen a variety of solvent/anti-solvent systems (e.g., isopropanol/ether, ethanol/ethyl acetate).3. Try seeding the solution with a small crystal of the product. Slower cooling or evaporation may also promote crystallization. |
| Reaction Stalls Before Completion | 1. Catalyst poisoning.2. Insufficient hydrogen pressure. | 1. Ensure all reagents and solvents are pure and free of catalyst poisons (e.g., sulfur compounds). Consider adding a co-catalyst or a reagent to sequester potential poisons.[1]2. Check the hydrogen supply and ensure the reaction vessel is properly sealed. |
Experimental Protocols
Analogous Synthesis of 4-(4-Fluorophenyl)piperidine-3-methanol
Materials:
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Carbamate derivative of the corresponding fluorophenylpiperidine
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Sulfuric acid solution
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Sodium hydroxide solution
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Dichloromethane
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Sodium sulfate
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Isopropyl alcohol
Procedure:
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A solution of the carbamate derivative in an acidic medium (e.g., 10 ml of H2SO4 in 24 ml of water) is refluxed for 24-26 hours at 90-95°C.
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The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane: Methanol (9:1).
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After completion, the reaction mixture is cooled to room temperature, and 50 ml of water is added slowly.
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The pH of the solution is adjusted to 8-9 using a sodium hydroxide solution, and the mixture is cooled to 0-5°C.
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The resulting solid is filtered, and the mother liquor is extracted with dichloromethane.
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The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is crystallized using isopropyl alcohol to yield the final product.
A reported yield for this analogous synthesis was 56%.
Data Presentation
Table 1: Optimization of Catalytic Hydrogenation of a Prostaglandin Intermediate
The following data, while not for the direct synthesis of 4-(3-Fluorophenyl)piperidine, provides valuable insight into the optimization of catalytic hydrogenation to minimize side-product formation, a common challenge in the target synthesis.[2] The key takeaway is the significant impact of water content and catalyst pre-treatment on the yield and purity of the product.[2]
| Parameter | Original Conditions | Optimized Conditions |
| Yield | 70 ± 10% | 90 ± 10% |
| Biaryl Side Product | 5-30% | 0-3% |
| Key Optimization Factors | - | - Pre-hydrogenation of the catalyst- Control of water content |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 4-(3-Fluorophenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the purification of 4-(3-Fluorophenyl)piperidine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, potential impurities may include precursors to the piperidine ring or incompletely reacted intermediates. It is also possible to have isomers or related piperidine derivatives.
Q2: My purified this compound is an off-white or yellowish solid. How can I improve the color?
A2: A yellowish tint often indicates the presence of trace impurities or degradation products. Recrystallization is a highly effective method for removing colored impurities. If a single recrystallization does not yield a white solid, a second recrystallization or treatment with activated carbon during the recrystallization process may be necessary. Ensure the compound is stored protected from light and air to prevent degradation.
Q3: I am having trouble getting my this compound to crystallize. What should I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation or the choice of an inappropriate solvent system. Ensure the crude material is sufficiently pure before attempting recrystallization. If the compound "oils out," it may be due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution or allowing it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product can also induce crystallization.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the compound and can also be used to assess purity against a known standard. Melting point analysis is a useful indicator of purity, as impurities will typically depress and broaden the melting range.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Consider using a different solvent system. |
| Poor recovery of purified product | The compound has high solubility in the cold recrystallization solvent. The volume of solvent used was too large. | Place the crystallization flask in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Crystals are very fine or powder-like | The solution was cooled too quickly, or there was insufficient time for crystal growth. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gentle stirring during cooling can sometimes promote the formation of larger crystals. |
| Colored impurities remain after recrystallization | The impurities have similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent/anti-solvent system. Consider a pre-purification step like a wash or extraction. For persistent color, a small amount of activated carbon can be added to the hot solution before filtration (use with caution as it can adsorb the product as well). |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The solvent system (eluent) is not optimized. The column was overloaded with crude material. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf of the product around 0.3-0.4). Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight. |
| Streaking or tailing of the product on the column | The compound is interacting too strongly with the silica gel (which is acidic). | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing of the basic piperidine compound. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying solid crude this compound that is relatively free of major impurities.
1. Solvent Selection:
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Test the solubility of small amounts of the crude material in various solvents at room temperature and upon heating.
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An ideal solvent will dissolve the compound when hot but have low solubility when cold.
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Good starting points for piperidine hydrochlorides include alcohols (e.g., isopropanol, ethanol) or a mixture of a polar solvent with a non-polar anti-solvent (e.g., isopropanol/heptane).
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
3. Hot Filtration (if necessary):
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If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
4. Crystallization:
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Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
6. Drying:
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Dry the purified crystals under vacuum to a constant weight to remove all traces of solvent.
Table 1: Representative Recrystallization Data
| Solvent System | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery (%) |
| Isopropanol | 95.2% | 99.5% | 85% |
| Ethanol/Heptane | 94.8% | 99.3% | 88% |
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating this compound from impurities with different polarities.
1. Slurry Preparation:
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In a beaker, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method.
2. Column Packing:
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
3. Loading the Sample:
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Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
4. Elution:
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Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it.
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A common gradient for piperidine derivatives is starting with 100% ethyl acetate and gradually adding methanol. The addition of a small amount of triethylamine (e.g., 0.1%) to the eluent can improve peak shape.
5. Fraction Collection and Analysis:
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Collect fractions and monitor them by TLC to identify those containing the pure product.
6. Isolation:
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 2: Representative Column Chromatography Data
| Eluent System (Gradient) | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Ethyl Acetate to 95:5 Ethyl Acetate/Methanol (+0.1% Triethylamine) | 88.5% | 99.1% | 75% |
Visualizing Purification Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting "oiling out" during recrystallization.
Technical Support Center: Stability of 4-(3-Fluorophenyl)piperidine Hydrochloride in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of 4-(3-Fluorophenyl)piperidine hydrochloride in solution. The following information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in solution?
A1: Currently, specific degradation pathways for this compound have not been extensively reported in publicly available literature. However, based on the chemical structure, which features a secondary amine within a piperidine ring and a fluorophenyl substituent, several potential degradation pathways can be anticipated under forced degradation conditions. These may include oxidation of the piperidine ring, N-oxidation, and potential reactions involving the fluorophenyl group under harsh conditions. It is crucial to perform forced degradation studies to identify the actual degradation products and pathways.
Q2: What conditions should I use for forced degradation studies of this compound?
A2: Forced degradation studies are essential to understand the intrinsic stability of the molecule.[1] It is recommended to expose a solution of this compound to a variety of stress conditions to induce degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[2] Suggested starting conditions are outlined in the table below.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature, then 50-70°C if no degradation | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature, then 50-70°C if no degradation | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Photostability | UV light (e.g., 254 nm) and visible light | Room Temperature | Up to 48 hours |
| Thermal Stress | 105°C (for solid state) or reflux (for solution) | 105°C / Reflux | Up to 24 hours |
Note: The exact conditions may need to be optimized based on the observed degradation.[3]
Q3: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products?
A3: A stability-indicating analytical method is required to separate the parent compound from its degradation products.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. For the identification of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information.[5] For definitive structural elucidation of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[5]
Troubleshooting Guide
Q1: I am not observing any degradation under my initial stress conditions. What should I do?
A1: If no degradation is observed, the stress conditions may not be harsh enough. You can incrementally increase the severity of the conditions. For hydrolysis, you can increase the acid or base concentration, raise the temperature, or prolong the exposure time.[3] For oxidative stress, a higher concentration of the oxidizing agent or a different oxidizing agent might be necessary. It is important to make these changes systematically and monitor the results at intermediate time points to avoid excessive degradation.
Q2: My chromatogram shows many small peaks after forced degradation. How can I determine which are significant?
A2: A complex chromatogram can be challenging to interpret. First, run a blank sample (solvent without the active pharmaceutical ingredient, API) subjected to the same stress conditions to identify any peaks originating from the solvent or container. Compare the chromatograms of the stressed and unstressed samples to identify the new peaks, which are the degradation products. Focus on the major degradation products first. The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identification, and qualification of impurities that can be a useful reference.[1]
Q3: How can I confirm the identity of a suspected degradation product?
A3: Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for this purpose. The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight of the degradation product. Based on the molecular weight and the structure of the parent compound, you can propose potential structures. Further fragmentation analysis (MS/MS) can provide more structural information. To confirm the structure unequivocally, it may be necessary to synthesize the suspected impurity and compare its retention time and spectral properties with the observed degradation product.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
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Application of Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and take samples at regular intervals (e.g., 2, 6, 12, 24 hours). If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same sampling procedure as for acid hydrolysis.
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Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and protect it from light. Sample at regular intervals.
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Photostability: Expose the stock solution to UV and visible light. Prepare a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at a predetermined time point.
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Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively. Dilute all samples to a suitable concentration for injection.
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Data Evaluation: Analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and the relative amounts of each degradation product.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection: UV at 254 nm
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Injection Volume: 10 µL
This is a starting point and the method should be optimized to achieve adequate separation between the parent peak and all degradation products.
Visualizations
Caption: Workflow for investigating the degradation of this compound.
Caption: Hypothetical degradation pathways for a piperidine derivative under stress conditions.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. biomedres.us [biomedres.us]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in 4-Arylpiperidine Synthesis
Welcome to the technical support center for the synthesis of 4-arylpiperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, thereby improving reaction yields and purity. Below you will find detailed troubleshooting guides in a question-and-answer format for common synthetic methods, alongside experimental protocols and data to support your research.
General Troubleshooting Workflow
Before diving into specific reaction troubleshooting, it's often beneficial to follow a general workflow to diagnose the root cause of low yields. The following diagram illustrates a logical approach to identifying and resolving common issues in organic synthesis.
Stability issues of 4-(3-Fluorophenyl)piperidine hydrochloride in experimental assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 4-(3-Fluorophenyl)piperidine hydrochloride in experimental assays. The information is structured to help users identify, troubleshoot, and prevent common stability-related problems.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO appears cloudy after thawing. Is the compound degrading?
A1: Cloudiness or precipitation upon thawing a DMSO stock solution does not necessarily indicate chemical degradation. It is more likely due to the compound's solubility limit being exceeded at lower temperatures. To address this, gently warm the solution to room temperature and vortex thoroughly to ensure complete re-dissolution before use. If precipitation persists, consider preparing a more dilute stock solution.
Q2: I'm observing a gradual decrease in the activity of this compound in my multi-day cell-based assay. What could be the cause?
A2: A time-dependent loss of activity in aqueous media, such as cell culture medium, can be a sign of compound instability. Potential causes include hydrolysis or oxidation. It is recommended to assess the stability of the compound in your specific assay buffer or medium over the time course of the experiment. This can be done by preparing solutions and analyzing them by HPLC or LC-MS at different time points.
Q3: Can the pH of my experimental buffer affect the stability of this compound?
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of the piperidine moiety and related compounds, potential degradation pathways include:
-
Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. The piperidine ring itself can also be oxidized.
-
Hydrolysis: Although the core structure is generally stable against hydrolysis, formulation components or impurities could catalyze hydrolytic degradation under certain conditions. Studies on the related compound paroxetine indicate degradation can occur under acidic conditions.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues encountered with this compound during experimental assays.
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution (e.g., DMSO) | Exceeded solubility at storage temperature. | Gently warm the vial to room temperature and vortex thoroughly. Prepare a more dilute stock solution if the issue persists. |
| Decreasing Compound Activity Over Time in Aqueous Assays | Degradation in aqueous buffer (e.g., hydrolysis, oxidation). | Perform a stability study in the assay buffer at the experimental temperature. Analyze samples at different time points using HPLC or LC-MS. Consider preparing fresh solutions for long-term experiments. |
| Inconsistent or Non-reproducible Assay Results | Incomplete dissolution of the compound. Adsorption to plasticware. Compound degradation. | Ensure complete dissolution of the compound in the stock solvent and final assay buffer. Use low-binding microplates and pipette tips. Verify compound stability under assay conditions. |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | Compound degradation. | Conduct a forced degradation study (see Protocol 1) to generate potential degradation products and confirm their retention times. Re-evaluate sample preparation and storage conditions (e.g., temperature, light exposure). |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS system with a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample and 1 mL of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze all stressed samples, along with an unstressed control sample, by HPLC or LC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify any new peaks, which represent potential degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent assay results.
References
Identifying and characterizing impurities in 4-(3-Fluorophenyl)piperidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing impurities in 4-(3-Fluorophenyl)piperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound sample?
A1: Impurities in your sample can generally be categorized as follows:
-
Organic Impurities: These are the most common and can include:
-
Starting Materials and Intermediates: Unreacted precursors from the synthesis process.
-
Byproducts: Arising from side reactions during synthesis. These can include positional isomers (e.g., 2-fluorophenyl or 4-fluorophenyl derivatives) and over-alkylated or acylated piperidine derivatives.
-
Degradation Products: The piperidine ring or the fluorophenyl moiety can degrade under certain conditions of heat, light, or pH. For analogous compounds, degradation can occur under acidic conditions or in the presence of oxidizing agents.
-
Enantiomeric or Diastereomeric Impurities: If your synthesis is stereospecific, other stereoisomers may be present as impurities.
-
-
Inorganic Impurities: These can include residual catalysts (e.g., palladium on carbon), inorganic salts, and heavy metals.
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
A2: A systematic approach is crucial for identifying unknown peaks. Here is a general workflow to follow:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by checking system pressure, retention time, and peak shape of your main component.
-
Blank Injection: Run a blank injection (mobile phase or sample solvent) to rule out any ghost peaks or solvent contamination.
-
Spiking Experiment: If you have potential impurity standards, spike your sample with a small amount of a known impurity to see if the retention time of the unknown peak matches.
-
Mass Spectrometry (MS) Analysis: The most powerful tool for identification is to couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for proposing a structure.
-
Forced Degradation Studies: Subjecting your sample to stress conditions (acid, base, oxidation, heat, light) can help to determine if the impurity is a degradation product. An increase in the peak area of the unknown impurity under specific stress conditions can provide clues about its nature.
Q3: My HPLC analysis of the 4-(3-Fluorophenyl)piperidine free base shows two peaks, but the hydrochloride salt shows only one. What could be the cause?
A3: This is a common phenomenon when analyzing piperidine derivatives. The appearance of two peaks for the free base is often due to differential ionization or interaction with the stationary phase of the HPLC column.[1] The free base can exist in both protonated and non-protonated forms in the mobile phase, leading to peak splitting or broadening. The hydrochloride salt, being fully protonated and more stable, typically elutes as a single, sharp peak.[1] To resolve this, consider adjusting the mobile phase pH with an additive like trifluoroacetic acid (TFA) or formic acid to ensure consistent ionization of the analyte.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the basic piperidine nitrogen and acidic silanols on the column. - Column overload. | - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). - Use a base-deactivated column. - Reduce the injection volume or sample concentration. |
| Peak Splitting or Broadening | - The compound exists in multiple forms on the column (see FAQ Q3). - Column degradation. | - Ensure consistent protonation by adding an acid modifier (e.g., 0.1% TFA or formic acid) to the mobile phase. - Replace the column. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Ensure mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Ensure the column is adequately equilibrated before each run. |
Sample Preparation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility | - Incorrect solvent choice. | - Test solubility in a range of solvents (e.g., water, methanol, acetonitrile, DMSO). - For HPLC analysis, the sample should be dissolved in the mobile phase if possible. |
| Sample Degradation during Preparation | - Unstable sample in the chosen solvent. - Exposure to light or heat. | - Prepare samples fresh before analysis. - Use amber vials to protect from light. - Keep samples cool. |
Experimental Protocols
Protocol 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method provides a general procedure for the separation and detection of potential impurities in this compound.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Trifluoroacetic Acid (TFA): Analytical grade.
-
This compound: Reference standard and sample.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the detection and identification of residual solvents and other volatile impurities.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
GC Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
MS Conditions:
| Parameter | Condition |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-500 amu |
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1-5 mg/mL.
-
Ensure the sample is fully dissolved before injection.
Visualizations
Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.
Caption: Troubleshooting guide for double peaks in the HPLC analysis of piperidine derivatives.
References
Strategies to improve the stereoselectivity of 4-(3-Fluorophenyl)piperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of 4-(3-Fluorophenyl)piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in the synthesis of 4-(3-Fluorophenyl)piperidine?
A1: The main strategies to achieve high stereoselectivity involve three key approaches:
-
Catalyst Control: Employing chiral catalysts, such as transition metal complexes (e.g., Rhodium, Ruthenium) or organocatalysts (e.g., chiral phosphoric acids), to create a chiral environment that favors the formation of one stereoisomer over others.[1][2]
-
Substrate Control: Modifying the starting materials to direct the stereochemical outcome. This can be achieved by attaching a chiral auxiliary to the substrate, which is later removed, or by using bulky protecting groups to sterically hinder one reaction pathway.[3][4]
-
Reaction Condition Optimization: Fine-tuning parameters such as temperature, solvent, and reagent concentration. Lower temperatures often increase selectivity by favoring the transition state with the lowest activation energy.[1][3] The polarity and coordinating ability of the solvent can also significantly influence the stability of transition states.[3]
Q2: How does the choice of a catalyst influence the stereochemical outcome?
A2: Chiral catalysts are fundamental in asymmetric synthesis. They form a transient complex with the substrate, creating a diastereomeric transition state that lowers the activation energy for the formation of one enantiomer. For instance, in the hydrogenation of a tetrahydropyridine precursor, a chiral Rhodium or Iridium catalyst can lead to high enantiomeric excess (ee) by controlling the facial delivery of hydrogen.[5][6] Similarly, chiral phosphoric acids are effective in a variety of reactions, including aza-Michael additions and Pictet-Spengler reactions, by acting as chiral Brønsted acids to activate substrates and control the stereochemistry of bond formation.[2][7]
Q3: What is the role of solvent and temperature in improving stereoselectivity?
A3: Solvent and temperature are critical parameters for optimizing stereoselectivity:
-
Temperature: Lowering the reaction temperature generally enhances diastereoselectivity and enantioselectivity. This is because the difference in activation energies between the pathways leading to different stereoisomers becomes more significant at lower temperatures, favoring the kinetically controlled product.[3]
-
Solvent: The choice of solvent can impact the geometry and stability of the reaction intermediates and transition states. Solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile) should be screened to find the optimal medium for the desired stereochemical outcome.[3] For example, polar aprotic solvents might be effective in some cyclization reactions, while alcoholic solvents are often used in reductive aminations.[1]
Q4: Can chiral auxiliaries be used to direct the synthesis of 4-(3-Fluorophenyl)piperidine?
A4: Yes, the use of chiral auxiliaries is a well-established strategy. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary is removed. For example, a chiral amine can be used to form a chiral imine intermediate, which then undergoes a diastereoselective cyclization.[4]
Q5: Are there effective biocatalytic methods for synthesizing chiral 4-(3-Fluorophenyl)piperidine?
A5: Biocatalysis offers a powerful and environmentally friendly approach to stereoselective synthesis. Enzymes such as carbonyl reductases and amine oxidases can exhibit exquisite enantio- and regioselectivity under mild reaction conditions. For instance, an enzymatic reduction of a piperidinone precursor can yield a single enantiomer of the corresponding hydroxypiperidine.[3] A chemo-enzymatic approach, combining chemical synthesis with biocatalysis, can also be used for the asymmetric dearomatization of activated pyridines to prepare stereochemically defined piperidines.[8]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Cyclization Reactions (e.g., Pictet-Spengler, aza-Michael)
Low diastereoselectivity is a common issue where a mixture of diastereomers is produced. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to enhance selectivity by favoring the thermodynamically more stable transition state.[3] |
| Inappropriate Acid Catalyst | Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. Milder conditions may sometimes yield better results.[3] |
| Suboptimal Solvent | Experiment with solvents of varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile) to find the optimal medium.[3] |
| Lack of Substrate Control | If possible, modify protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the formation of the desired diastereomer.[3] |
Example Experimental Protocol: Improving Diastereoselectivity in a Pictet-Spengler Reaction
This protocol provides a general workflow for optimizing the diastereoselectivity of a Pictet-Spengler reaction between a β-arylethylamine and an aldehyde.
-
Initial Reaction Setup:
-
Dissolve the β-arylethylamine (1.0 equiv.) and the aldehyde (1.1 equiv.) in dichloromethane (0.1 M).
-
Add trifluoroacetic acid (TFA, 1.1 equiv.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Troubleshooting and Optimization:
-
Temperature Screening: If diastereoselectivity is low, repeat the reaction at 0 °C, -20 °C, and -78 °C.
-
Solvent Screening: If temperature optimization is insufficient, screen alternative solvents such as toluene, acetonitrile, and THF.
-
Catalyst Screening: Replace TFA with other acid catalysts like HCl (in dioxane), or a Lewis acid such as BF₃·OEt₂. Vary the catalyst loading from 0.1 to 2.0 equivalents.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
Problem 2: Low Enantiomeric Excess (ee) in Asymmetric Catalysis
Achieving high enantiomeric excess is crucial for pharmaceutical applications. The following table provides guidance on troubleshooting low ee in catalytic asymmetric reactions.
| Potential Cause | Recommended Solution |
| Suboptimal Chiral Catalyst | Screen a library of chiral catalysts with different ligands or backbones. For instance, in asymmetric hydrogenation, various chiral phosphine ligands can be tested.[1] |
| Incorrect Catalyst Loading | Optimize the catalyst loading. In some cases, a higher or lower loading can improve enantioselectivity. |
| Presence of Impurities | Ensure that starting materials and solvents are of high purity, as impurities can poison the catalyst.[1] |
| Inappropriate Reaction Conditions | Re-evaluate temperature, solvent, and concentration as these can have a profound impact on enantioselectivity.[2] |
Example Experimental Protocol: Asymmetric Hydrogenation of a Tetrahydropyridine Precursor
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation to produce a chiral piperidine.
-
Reaction Setup:
-
In a glovebox, add the chiral rhodium catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral bisphosphine ligand, 1 mol%) to a reaction vessel.
-
Add the N-protected 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine substrate (1.0 equiv.) dissolved in a degassed solvent (e.g., methanol, THF).
-
-
Hydrogenation:
-
Seal the vessel and purge with hydrogen gas (3-5 times).
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Determine the enantiomeric excess (ee) of the crude product using chiral HPLC or GC.
-
Purify the product by column chromatography.[5]
-
Visualizations
Experimental Workflow for Troubleshooting Low Diastereoselectivity
Caption: A logical workflow for troubleshooting low diastereoselectivity.
General Strategy for Asymmetric Synthesis
Caption: Key approaches to achieve stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of piperidines through the formation of chiral mixed phosphoric acid acetals: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of 4-(3-Fluorophenyl)piperidine Hydrochloride Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the large-scale synthesis of 4-(3-Fluorophenyl)piperidine hydrochloride. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may be encountered during the transition from laboratory to pilot-plant or industrial-scale production.
Troubleshooting Guides
This section addresses common problems encountered during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Low Yield Upon Scale-Up
-
Question: We achieved an 85% yield in the lab for the reductive amination step, but upon scaling up to a 100 L reactor, the yield has dropped to 60%. What are the likely causes and how can we troubleshoot this?
-
Answer: A drop in yield during scale-up is a common challenge and can often be attributed to several factors that are less pronounced at the lab scale.
-
Mass and Heat Transfer Limitations: In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high substrate concentration, which can promote the formation of side products. Similarly, inadequate cooling can lead to thermal decomposition of reactants or products.
-
Solution:
-
Optimize Agitation: Ensure the stirrer design and speed are sufficient to maintain a homogeneous mixture. Consider installing baffles in the reactor to improve mixing.
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition profile (e.g., dropwise or via a syringe pump) to manage the reaction exotherm and maintain a consistent temperature.
-
Improve Heat Transfer: Monitor the temperature of the cooling jacket and the internal reaction temperature closely. Ensure the heat transfer fluid is at the optimal temperature and flow rate.
-
-
-
Incomplete Reaction: The reaction may not be going to completion in the larger volume within the same timeframe as the lab-scale experiment.
-
Solution:
-
Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or GC to monitor the reaction progress and ensure it has reached completion before quenching.
-
Extended Reaction Time: It may be necessary to extend the reaction time at the larger scale to achieve full conversion.
-
-
-
Work-up and Isolation Inefficiencies: Losses during the work-up and isolation steps can be magnified at a larger scale.
-
Solution:
-
Phase Separation: Ensure adequate time for phase separation during extractions. In larger vessels, emulsions can be more common. Consider the use of a demulsifying agent if necessary.
-
Product Precipitation/Crystallization: Optimize the crystallization process by controlling the cooling rate and agitation to ensure maximum recovery of the product. Seeding the crystallization with a small amount of pure product can also improve yield and crystal quality.
-
-
-
Issue 2: Impurity Profile Changes at a Larger Scale
-
Question: Our lab-scale synthesis of this compound consistently produces the product with >99% purity. However, in the pilot plant, we are observing a new, significant impurity. How can we identify and control this?
-
Answer: The emergence of new impurities during scale-up is often related to the longer reaction times, higher temperatures, or different mixing dynamics in larger reactors.
-
Impurity Identification:
-
Solution: Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using techniques such as NMR (1H, 13C, 19F), mass spectrometry (MS), and FT-IR. This will provide crucial information about its origin.
-
-
Common Scale-Up Impurities and Their Control:
-
Over-alkylation or Di-alkylation Products: These can arise from poor control of stoichiometry or localized high concentrations of the alkylating agent.
-
Solution: Implement controlled addition of the alkylating agent and ensure efficient mixing.
-
-
Decomposition Products: Longer reaction times or localized hot spots can lead to product degradation.
-
Solution: Optimize reaction time and improve temperature control.
-
-
Residual Starting Materials: Incomplete reaction can lead to the presence of starting materials in the final product.
-
Solution: Monitor the reaction to completion using IPCs.
-
-
By-products from Ring-Opening or Rearrangement: These can be promoted by prolonged exposure to acidic or basic conditions.
-
Solution: Neutralize the reaction mixture promptly after completion and optimize the pH during work-up.
-
-
-
Issue 3: Crystallization and Filtration Difficulties
-
Question: The crystallization of this compound at the pilot scale is resulting in a fine powder that is difficult to filter and dry. In the lab, we obtained well-defined crystals. What could be the cause and how can we improve this?
-
Answer: Crystallization is a scale-sensitive operation, and changes in cooling rates and mixing can significantly impact crystal size and morphology.
-
Poor Crystal Habit: Rapid cooling and high supersaturation often lead to the formation of small, poorly formed crystals.
-
Solution:
-
Controlled Cooling: Implement a programmed, slow cooling profile to allow for controlled crystal growth.
-
Seeding: Introduce seed crystals at the appropriate temperature to promote the growth of larger, more uniform crystals.
-
Solvent System Optimization: The choice of solvent and anti-solvent, as well as their ratio, can have a significant impact on crystal morphology. Consider screening different solvent systems.
-
Agitation Control: The agitation rate during crystallization can affect crystal size. Slower agitation often favors the growth of larger crystals, but it must be sufficient to keep the solids suspended.
-
-
-
Filtration Challenges: Fine particles can clog the filter medium, leading to slow filtration times and product loss.
-
Solution:
-
Improved Crystal Size: By addressing the issues above to obtain larger crystals, filtration will naturally improve.
-
Filter Type: Ensure the filter medium (e.g., filter cloth porosity) is appropriate for the particle size.
-
Filtration Technique: Consider using a filter press or a centrifugal filter for more efficient solid-liquid separation at a larger scale.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical process parameters to monitor during the scale-up of the hydrogenation step for the synthesis of 4-(3-Fluorophenyl)piperidine?
-
A1: The critical parameters for a catalytic hydrogenation at scale include:
-
Hydrogen Pressure: Maintaining a consistent and optimal hydrogen pressure is crucial for reaction kinetics.
-
Temperature: The reaction is often exothermic, and efficient heat removal is necessary to prevent side reactions and ensure safety.
-
Agitation: Sufficient agitation is required to ensure good contact between the substrate, catalyst, and hydrogen.
-
Catalyst Loading and Activity: The amount and quality of the catalyst (e.g., Palladium on carbon) will directly impact the reaction rate and completion. Catalyst deactivation should also be monitored.
-
Substrate Concentration: The concentration of the starting material in the solvent can affect the reaction rate and selectivity.
-
-
-
Q2: How can we minimize the formation of the corresponding N-oxide impurity during the synthesis and storage of 4-(3-Fluorophenyl)piperidine?
-
A2: N-oxide formation is typically a result of oxidation. To minimize this:
-
Inert Atmosphere: Conduct the reaction and handle the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control Temperature: Avoid excessive temperatures during the reaction and storage.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered for long-term storage, but its compatibility with the final application must be verified.
-
Storage Conditions: Store the final product in a cool, dark place in a well-sealed container.
-
-
-
Q3: What are the safety considerations when handling large quantities of reagents like sodium borohydride or lithium aluminum hydride during the reduction step?
-
A3: These hydrides are highly reactive and require special handling procedures at scale:
-
Moisture Sensitivity: They react violently with water and other protic solvents to release flammable hydrogen gas. All equipment must be thoroughly dried, and anhydrous solvents must be used.
-
Controlled Addition: The hydride should be added in portions or as a solution/slurry at a controlled rate to manage the exotherm and hydrogen evolution.
-
Quenching: The quenching process must be done carefully and slowly, typically at a low temperature, with a suitable quenching agent (e.g., ethyl acetate, followed by a protic solvent).
-
Ventilation and Spark Prevention: The reaction should be carried out in a well-ventilated area with explosion-proof equipment to prevent the ignition of hydrogen gas.
-
Personal Protective Equipment (PPE): Appropriate PPE, including fire-retardant lab coats, safety glasses, and gloves, is mandatory.
-
-
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (1000 L) |
| Reactant A (mol) | 1.0 | 100 | 1000 |
| Reactant B (mol) | 1.2 | 120 | 1200 |
| Solvent Volume (L) | 0.8 | 80 | 800 |
| Reaction Temperature (°C) | 25 | 25-30 (with cooling) | 25-30 (with cooling) |
| Addition Time of Reactant B (min) | 10 | 120 | 360 |
| Reaction Time (h) | 4 | 8 | 12 |
| Typical Yield (%) | 85-90 | 75-80 | 70-75 |
| Purity (HPLC Area %) | >99 | 98-99 | 97-98.5 |
| Major Impurity (%) | <0.1 | 0.5-1.0 | 1.0-1.5 |
Table 2: Impurity Profile Analysis at Different Scales
| Impurity | Structure/Name | Retention Time (HPLC) | Lab Scale (%) | Pilot Scale (%) | Production Scale (%) |
| Starting Material A | [Structure] | 5.2 min | <0.05 | <0.1 | <0.2 |
| By-product X | [Structure] | 7.8 min | Not Detected | 0.5 | 1.2 |
| N-Oxide | [Structure] | 9.1 min | <0.05 | <0.1 | <0.1 |
| Product | 4-(3-Fluorophenyl)piperidine | 8.5 min | >99.5 | >99.0 | >98.5 |
Experimental Protocols
Key Experiment: Scale-Up of the Reductive Amination Step
This protocol describes a general procedure for the scale-up of the reductive amination to produce 4-(3-Fluorophenyl)piperidine. Note: This is a representative protocol and should be adapted and optimized based on specific equipment and safety assessments.
-
Reactor Preparation:
-
Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Start the agitator at a moderate speed (e.g., 80-100 RPM).
-
Set the jacket temperature to 10-15°C.
-
-
Charge of Reactants:
-
Charge 3-fluorophenylacetonitrile (X kg, 1.0 eq) and the appropriate solvent (e.g., methanol, Y L) to the reactor.
-
Add the catalyst (e.g., Raney Nickel, Z kg) as a slurry in the solvent.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
-
Reaction:
-
Slowly warm the reactor to the target temperature (e.g., 40-50°C).
-
Monitor the hydrogen uptake and internal temperature closely.
-
Take samples periodically for IPC (HPLC or GC) to monitor the reaction progress.
-
Once the reaction is complete (typically 6-12 hours), cool the reactor to room temperature.
-
-
Work-up:
-
Carefully vent the hydrogen pressure and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to a smaller volume.
-
Add water and an appropriate acid (e.g., hydrochloric acid) to adjust the pH to ~2.
-
Wash the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether) to remove non-basic impurities.
-
Adjust the pH of the aqueous layer to >10 with a base (e.g., sodium hydroxide).
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 4-(3-Fluorophenyl)piperidine free base.
-
Dissolve the crude base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
Cool the slurry, filter the solid product, wash with cold solvent, and dry under vacuum.
-
Mandatory Visualization
Caption: A typical synthetic workflow for the production of this compound.
Caption: A decision tree for troubleshooting low yields during the scale-up process.
Technical Support Center: Minimizing Side Reactions in Piperidine Functionalization
Welcome to the technical support center for piperidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common side reactions and challenges encountered during the chemical modification of the piperidine ring.
FAQs and Troubleshooting Guides
Section 1: N-Alkylation and N-Acylation Reactions
Question 1: I am observing a significant amount of a di-alkylated byproduct (quaternary ammonium salt) in my N-alkylation reaction. How can I favor mono-alkylation?
Answer: Over-alkylation is a common side reaction, especially with reactive alkylating agents.[1] To promote mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of piperidine).[1][2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of the electrophile, which statistically favors the reaction with the more abundant free piperidine over the newly formed mono-alkylated product.[2]
-
Choice of Base: The use of a base can accelerate the reaction but may also increase the likelihood of di-alkylation.[2]
-
Without Base: The reaction will produce the hydrohalide salt of the mono-alkylated piperidine. This salt is less nucleophilic than the free amine, which naturally slows down the second alkylation. However, the overall reaction rate will be slower.[2][3]
-
With Base: If a base is necessary to improve the reaction rate, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate (K₂CO₃) can be effective.[3]
-
-
Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used. Ensure the solvent is anhydrous to prevent side reactions.[4]
Question 2: My N-acylation reaction is sluggish and giving low yields. What can I do to improve its efficiency?
Answer: Inefficient N-acylation can often be resolved by optimizing the reagents and reaction conditions:
-
Acylating Agent Reactivity: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride with a less nucleophilic piperidine derivative, switching to the corresponding acid chloride may increase the reaction rate.[3]
-
Catalyst Addition: While many N-acylation reactions proceed without a catalyst, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, particularly with less reactive acylating agents.[3]
-
Solvent Choice: Use anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). Water can hydrolyze the acylating agent, leading to lower yields.[3]
-
Base Addition: A tertiary amine base, like triethylamine (TEA) or DIPEA, is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This prevents the protonation of the starting piperidine, which would render it unreactive.[3]
Section 2: C-H Functionalization: Regioselectivity and Reactivity
Question 3: I am attempting to functionalize a C-H bond on the piperidine ring, but I am getting a mixture of regioisomers (e.g., C2, C3, and C4-substituted products). How can I control the regioselectivity?
Answer: Achieving regioselectivity in C-H functionalization is a significant challenge. The following strategies can be employed to direct the reaction to a specific position:
-
Use of Directing Groups: The most common and effective strategy is to install a directing group on the piperidine nitrogen.[1] Amides, carbamates (like Boc), and sulfonamides can direct functionalization to specific carbons.[1][5]
-
C2-Functionalization: Electronically activated C-H bonds at the C2 position can be targeted. However, this position is also sterically hindered.[6] Certain rhodium catalysts, in combination with specific protecting groups like N-Boc or N-brosyl, have been shown to favor C2-substitution.[5][7]
-
C4-Functionalization: To favor functionalization at the C4 position, steric hindrance at the C2 position can be exploited by using bulky protecting groups on the nitrogen.[1] Specific catalyst and directing group combinations, such as an N-α-oxoarylacetyl group with a rhodium catalyst, can also direct functionalization to the C4 position.[5][7]
-
C3-Functionalization: The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, making direct C-H functionalization challenging.[6][7] Indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine followed by reductive ring-opening, are often employed to achieve C3-substitution.[5][7]
-
-
Catalyst Control: The choice of catalyst is crucial in metal-catalyzed C-H functionalization reactions. Different catalysts can exhibit varying selectivities for different C-H bonds.[1] A screen of different catalysts may be necessary to optimize the regioselectivity for your specific substrate.
Question 4: My C-H functionalization reaction is not proceeding. What are the potential reasons?
Answer: A lack of reactivity in C-H functionalization can stem from several factors:
-
Inappropriate Protecting/Directing Group: The electronic and steric properties of the group on the piperidine nitrogen are critical. An unsuitable group may not effectively direct the catalyst to the desired C-H bond or may deactivate the ring.
-
Catalyst Deactivation: The palladium or rhodium catalysts often used in these reactions can be sensitive to air and moisture. Ensure that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
Sub-optimal Reaction Conditions: C-H functionalization reactions are often sensitive to temperature, solvent, and the choice of additives or oxidants. A thorough optimization of these parameters is often required.
Section 3: Stereoselectivity in Piperidine Functionalization
Question 5: How can I control the stereochemical outcome of a reaction on a substituted piperidine ring?
Answer: Controlling stereoselectivity is crucial as the biological activity of piperidine derivatives often depends on their stereochemistry.[8] Several strategies can be employed:
-
Substrate Control: The existing stereocenters on the piperidine ring can influence the stereochemical outcome of a reaction by directing the incoming reagent to the less sterically hindered face.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen can effectively control the stereoselectivity of subsequent reactions. The auxiliary is then removed in a later step.
-
Asymmetric Catalysis: The use of chiral catalysts is a powerful method for achieving high enantioselectivity or diastereoselectivity. Organocatalysis, biocatalysis, and transition metal catalysis with chiral ligands are all viable approaches.[8]
-
Photoredox Catalysis: Recent advances have shown that photoredox catalysis can be used for highly diastereoselective functionalization of piperidines. In some cases, an initial unselective reaction is followed by an in situ epimerization to the thermodynamically most stable diastereomer.[9][10][11]
The following table summarizes the diastereomeric ratios (d.r.) achieved in a photoredox-catalyzed C-H arylation of various substituted piperidines.
| Entry | R¹ | R² | R³ | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Me | H | H | 2a | 85 | >95:5 |
| 2 | c-Pr | H | H | 2b | 81 | >95:5 |
| 3 | n-Pr | H | H | 2c | 78 | >95:5 |
| 4 | Ph | H | H | 2d | 75 | >95:5 |
| 5 | H | Me | H | 2e | 80 | 94:6 |
| 6 | H | Et | H | 2f | 76 | 93:7 |
| 7 | H | i-Pr | H | 2g | 72 | 91:9 |
Data adapted from a study on the diastereoselective functionalization of piperidines.[9]
Section 4: Protecting Group Strategies
Question 6: What is the best N-protecting group for my piperidine, and how do I choose one?
Answer: The choice of an N-protecting group is critical and depends on the planned reaction conditions for subsequent steps. An ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove without affecting other functional groups. The concept of "orthogonal protection" is key here, where different protecting groups can be removed under distinct conditions.[12][13]
| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability | Notes |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA in DCM)[3][14] | Stable to base and hydrogenolysis | Widely used, but the tert-butyl cation released during deprotection can cause side reactions with electron-rich groups.[3] |
| Carbobenzyloxy | Cbz | Hydrogenolysis (H₂, Pd/C)[14] | Stable to acidic and basic conditions | Useful when acid or base lability is a concern. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF)[14] | Stable to acid and hydrogenolysis | Commonly used in peptide synthesis.[12] |
| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of non-reducing conditions | |
| Acetyl | Ac | Acidic or basic hydrolysis | Can be cleaved under conditions that affect other groups |
Question 7: I am having trouble with the deprotection of my N-Boc piperidine. What can I do?
Answer: Issues with N-Boc deprotection often involve incomplete reactions or side reactions caused by the released tert-butyl cation.[3]
-
Incomplete Deprotection:
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) at a concentration of 20-50% in a solvent like DCM is typically effective. For more sensitive substrates, a weaker acid like formic acid may be used.[3]
-
Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature. Monitor the reaction by TLC or LC-MS to ensure completion.[3]
-
-
Side Reactions (Alkylation by tert-butyl cation):
-
Use of Scavengers: To prevent the tert-butyl cation from alkylating other nucleophilic sites on your molecule (e.g., electron-rich aromatic rings), add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture.[3]
-
Experimental Protocols
Protocol 1: Mono-N-Alkylation of Piperidine
This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.[1]
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Add the alkyl halide to the piperidine solution dropwise over several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The product can be purified by standard methods, such as column chromatography or distillation.
Protocol 2: Buchwald-Hartwig N-Arylation of Piperidine
This protocol describes a typical Buchwald-Hartwig amination for the N-arylation of piperidine, with considerations for avoiding common side reactions.[1]
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Piperidine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or equivalent glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.
-
Add the aryl halide and piperidine to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir the reaction until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for N-alkylation of piperidines.
Caption: Strategies for controlling regioselectivity in C-H functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. escholarship.org [escholarship.org]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 4-(3-Fluorophenyl)piperidine Hydrochloride and its Positional Isomers: A Guide for Drug Development Professionals
Introduction
4-Phenylpiperidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, particularly those targeting the central nervous system. The strategic introduction of a fluorine atom onto the phenyl ring is a common tactic to modulate a compound's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity for biological targets. This guide provides a comparative analysis of 4-(3-Fluorophenyl)piperidine hydrochloride and its positional isomers, 4-(2-Fluorophenyl)piperidine and 4-(4-Fluorophenyl)piperidine. The focus is on their effects on the dopamine transporter (DAT) and the serotonin transporter (SERT), two key targets in the treatment of various neurological and psychiatric disorders. Due to the absence of a single, direct comparative study, this analysis collates available data from various sources to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Physicochemical Properties
The position of the fluorine atom on the phenyl ring can subtly influence the molecule's electronic distribution and conformation, which in turn can affect its interaction with biological targets and its overall pharmacokinetic profile. A summary of the computed physicochemical properties of the parent compounds is presented in Table 1.
Table 1: Physicochemical Properties of Fluorophenylpiperidine Isomers
| Property | 4-(2-Fluorophenyl)piperidine | 4-(3-Fluorophenyl)piperidine | 4-(4-Fluorophenyl)piperidine |
| Molecular Formula | C₁₁H₁₄FN | C₁₁H₁₄FN | C₁₁H₁₄FN |
| Molecular Weight | 179.24 g/mol | 179.24 g/mol | 179.23 g/mol [1] |
| XLogP3 | 2.3 | 2.4 | 2.1[1] |
| Hydrogen Bond Donor Count | 1 | 1 | 1[1] |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1[1] |
| Rotatable Bond Count | 1 | 1 | 1[1] |
Note: Data for 2- and 3-isomers are computed values from common chemical databases in the absence of specific literature values.
Comparative Biological Activity
Unfortunately, specific binding affinity data (e.g., Kᵢ or IC₅₀ values) for the simple 4-(2-fluorophenyl)piperidine and 4-(3-fluorophenyl)piperidine scaffolds at DAT and SERT are not consistently reported in publicly available literature. However, the 4-(4-fluorophenyl)piperidine moiety is a well-studied component of many selective dopamine reuptake inhibitors. For instance, the potent dopamine transporter ligand GBR 12909 contains a bis(4-fluorophenyl)methoxy ethyl side chain attached to a piperazine ring, highlighting the favorability of the 4-fluoro substitution for DAT affinity.
Table 2: Representative Monoamine Transporter Binding Affinities of Structurally Related Compounds
| Compound/Derivative Class | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Reference |
| GBR 12909 Analogs (piperidine-based) | 0.7 - 8.5 | >200 | [2] |
| Meperidine Analog (3,4-dichloro) | High Affinity | Moderate Affinity | [3] |
This table illustrates the range of affinities observed for more complex molecules containing a fluorophenylpiperidine or related scaffold and is intended to provide context rather than a direct comparison of the parent isomers.
The lack of consistent data for the parent isomers underscores a gap in the current understanding of the SAR of this fundamental scaffold. The position of the fluorine atom is expected to influence the electrostatic potential and steric profile of the phenyl ring, which could lead to differential interactions with the binding pockets of DAT and SERT.
Experimental Protocols
To facilitate further research and a direct comparative analysis, detailed protocols for radioligand binding assays for both the dopamine and serotonin transporters are provided below. These standard assays are essential for determining the binding affinity of the fluorophenylpiperidine isomers.
Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive binding assay using [³H]WIN 35,428, a well-characterized radioligand for DAT.
Materials:
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol)
-
Membrane Preparation: Rat striatal tissue homogenate.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Determiner: 10 µM Cocaine or 1 µM GBR 12909.
-
Test Compounds: 4-(2-Fluorophenyl)piperidine HCl, 4-(3-Fluorophenyl)piperidine HCl, 4-(4-Fluorophenyl)piperidine HCl.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Liquid Scintillation Counter .
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striata in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 0.1-0.2 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding determiner, 50 µL of [³H]WIN 35,428, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]WIN 35,428, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values for the test compounds using non-linear regression analysis and then calculate the Kᵢ values using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Binding Assay
This protocol describes a competitive binding assay using [³H]citalopram, a selective radioligand for SERT.[2]
Materials:
-
Radioligand: [³H]citalopram (specific activity ~70-87 Ci/mmol)
-
Membrane Preparation: Rat cortical or whole brain (minus cerebellum) tissue homogenate.[2]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[4]
-
Wash Buffer: Ice-cold assay buffer.[4]
-
Non-specific Binding Determiner: 10 µM Fluoxetine or 1 µM Paroxetine.[2][4]
-
Test Compounds: 4-(2-Fluorophenyl)piperidine HCl, 4-(3-Fluorophenyl)piperidine HCl, 4-(4-Fluorophenyl)piperidine HCl.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Liquid Scintillation Counter .
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.[2] Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 0.2-0.4 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]citalopram (final concentration ~0.5-2 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding determiner, 50 µL of [³H]citalopram, and 100 µL of membrane preparation.[2]
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]citalopram, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (20-25°C) for 60-90 minutes.[2]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[4]
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values for the test compounds using non-linear regression analysis and then calculate the Kᵢ values using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated.
Caption: General workflow for a competitive radioligand binding assay.
Caption: Simplified diagram of monoamine neurotransmission and transporter inhibition.
Conclusion
This comparative guide on this compound and its positional isomers highlights the importance of the fluorine atom's placement on the phenyl ring in influencing the potential pharmacological activity of this class of compounds. While direct comparative data is currently lacking in the literature, the provided experimental protocols offer a clear path for researchers to conduct such studies. A systematic evaluation of the 2-, 3-, and 4-fluoro isomers for their affinity and selectivity towards key monoamine transporters like DAT and SERT would provide invaluable data for the rational design of novel CNS-active agents. The differences in electronic and steric properties conferred by the fluorine's position are likely to translate into distinct pharmacological profiles, making this a fertile area for further investigation in the pursuit of more potent and selective therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of 4-(3-Fluorophenyl)piperidine hydrochloride and Other Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serotonin reuptake inhibitory properties of 4-(3-Fluorophenyl)piperidine hydrochloride against established Selective Serotonin Reuptake Inhibitors (SSRIs) such as Paroxetine, Sertraline, Fluoxetine, and Citalopram. The comparison is supported by available experimental data and predictive insights, with detailed methodologies for key experiments.
Introduction
Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of drugs widely used in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Their primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This guide examines this compound, a compound structurally related to the potent SSRI Paroxetine, and compares its potential as a serotonin reuptake inhibitor with that of several clinically approved SSRIs.
While extensive experimental data is available for established SSRIs, there is a notable lack of direct experimental evidence for the SERT binding affinity of this compound. This compound has been identified primarily as a potential impurity or degradant in the synthesis of Paroxetine. Therefore, its inhibitory activity in this guide is presented as a predictive estimation based on its structural similarity to active phenylpiperidine-based SERT inhibitors.
Quantitative Comparison of Transporter Binding Affinities
The binding affinity of a compound for a specific transporter is a key indicator of its potency. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for the selected SSRIs at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The selectivity for SERT over the other monoamine transporters is a defining characteristic of SSRIs.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Selectivity (SERT vs. DAT) | Selectivity (SERT vs. NET) |
| This compound | Predicted: 10 - 100 | Predicted: >1000 | Predicted: >1000 | High | High |
| Paroxetine | 0.07 - 0.2[1] | 490[1][2] | 40 - 85[1][2] | ~2450-7000 | ~200-1214 |
| Sertraline | 0.29[3] | 25[3] | 420[3] | ~86 | ~1448 |
| Fluoxetine | 1[4] | 4180[4] | 660[4] | ~4180 | ~660 |
| Citalopram | 1.8 | 6130 | 8970 | ~3405 | ~4983 |
Note: The Ki values for this compound are predictive estimations based on its structural similarity to other phenylpiperidine-based SERT inhibitors. The Ki values for the other compounds are experimentally determined and sourced from publicly available literature; minor variations may exist across different studies due to differing experimental conditions.
Signaling Pathway of Serotonin Reuptake Inhibition
The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to its accumulation and enhanced signaling at the postsynaptic neuron.
References
Benchmarking 4-(3-Fluorophenyl)piperidine hydrochloride: A Comparative Guide for Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the novel compound 4-(3-Fluorophenyl)piperidine hydrochloride against established research compounds targeting key proteins in the central nervous system. Due to the nascent state of research on this compound, this document serves as a template to guide researchers in characterizing its pharmacological profile. We will focus on three primary targets implicated in a range of neurological and psychiatric disorders: the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Sigma-1 Receptor (σ1R).
Comparative Analysis of Binding Affinity
A fundamental step in characterizing a new compound is to determine its binding affinity for various molecular targets. The following tables provide a template for comparing the inhibitory constant (Ki) of this compound against well-validated ligands for DAT, SERT, and σ1R. Researchers can populate the empty cells with their experimentally determined values.
Table 1: Comparative Binding Affinities for the Dopamine Transporter (DAT)
| Compound | Target | Kᵢ (nM) |
| This compound | hDAT | [Insert Experimental Data] |
| GBR 12909 | hDAT | 9[1] |
| Cocaine | hDAT | 250[1] |
| Methylphenidate | hDAT | 120[1] |
Table 2: Comparative Binding Affinities for the Serotonin Transporter (SERT)
| Compound | Target | Kᵢ (nM) |
| This compound | hSERT | [Insert Experimental Data] |
| (S)-Citalopram | hSERT | 1.8 |
| Paroxetine | hSERT | 0.1 |
| Imipramine | hSERT | 32[2] |
Table 3: Comparative Binding Affinities for the Sigma-1 Receptor (σ1R)
| Compound | Target | Kᵢ (nM) |
| This compound | hσ1R | [Insert Experimental Data] |
| (+)-Pentazocine | hσ1R | 3.1 |
| Haloperidol | hσ1R | 3.2 |
| PRE-084 | hσ1R | 2.2 |
Experimental Protocols
Accurate and reproducible experimental design is paramount. The following are detailed protocols for determining the binding affinity and functional inhibition of this compound.
Radioligand Binding Assay for DAT, SERT, and σ1R
This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound.[3][4][5][6][7]
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or σ1R.
-
Radioligands: [³H]GBR 12909 for DAT, --INVALID-LINK---Citalopram for SERT, --INVALID-LINK---Pentazocine for σ1R.
-
Unlabeled reference compounds (GBR 12909, (S)-Citalopram, (+)-Pentazocine) for determining non-specific binding.
-
Test compound: this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and the reference compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound.
-
For determining total binding, add only the radioligand and membranes.
-
For determining non-specific binding, add the radioligand, membranes, and a high concentration of the unlabeled reference compound.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This protocol is designed to measure the functional potency (IC50) of this compound in inhibiting dopamine or serotonin uptake into cells expressing the respective transporters.[8][9][10][11]
Materials:
-
HEK293 cells stably expressing hDAT or hSERT, cultured in 96-well plates.
-
Radiolabeled neurotransmitter: [³H]Dopamine or [³H]Serotonin.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound: this compound.
-
Reference inhibitors (e.g., GBR 12909 for DAT, (S)-Citalopram for SERT).
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and reference inhibitors in uptake buffer.
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.
-
Calculate the specific uptake and the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Context
Understanding how a compound interacts with its target within a biological system is crucial. The following diagram illustrates the role of the Dopamine Transporter in regulating synaptic dopamine levels and how its inhibition can modulate downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 4-(Fluorophenyl)piperidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of several 4-(fluorophenyl)piperidine analogs. The information is compiled from preclinical studies and focuses on key pharmacodynamic and behavioral endpoints relevant to the development of novel therapeutics targeting monoamine transporters.
This guide summarizes quantitative data on the binding affinities of these analogs for the dopamine transporter (DAT) and serotonin transporter (SERT), alongside their effects in various in vivo behavioral models. Detailed experimental protocols for the key assays are also provided to support the interpretation and replication of these findings.
Quantitative Efficacy Data Summary
The following table summarizes the in vitro binding affinities and in vivo behavioral effects of selected 4-(fluorophenyl)piperidine analogs. These compounds have been investigated for their potential as treatments for substance use disorders and neuropsychiatric conditions.
| Compound ID | Target(s) | In Vitro Affinity (Ki, nM) | In Vivo Model | Key Findings |
| JJC8-088 | DAT | DAT: 2.53 - 2.60[1][2] | Methamphetamine Self-Administration (Rats) | Did not significantly reduce the reinforcing effects of methamphetamine.[3] |
| SERT: >10,000 | Cocaine Self-Administration (Rats) | Significantly decreased the number of cocaine infusions in a dose-dependent manner.[4] | ||
| Locomotor Activity (Mice) | Exhibited a cocaine-like behavioral profile.[2] | |||
| JJC8-091 | DAT | DAT: 230[2] | Methamphetamine Self-Administration (Rats) | Significantly and dose-dependently reduced the number of methamphetamine infusions.[3] |
| SERT: >10,000 | Cocaine Self-Administration (Rats) | Failed to significantly alter cocaine self-administration.[4] | ||
| Locomotor Activity (Mice) | Did not exhibit psychostimulant behaviors. | |||
| GBR 12909 | DAT | DAT: 1[5] | Cocaine Self-Administration (Monkeys) | Decreased cocaine-maintained responding without affecting food-maintained responding. |
| SERT: ~100 | Locomotor Activity (Mice) | Less efficacious than cocaine in stimulating locomotor activity.[6] | ||
| ACP-103 | 5-HT2A | 5-HT2A: pKi = 9.3 (membranes), 9.70 (whole cells)[7] | Head-Twitch Response (Rats) | Attenuated head-twitch behavior induced by a 5-HT2A receptor agonist (3 mg/kg, p.o.).[7] |
| 5-HT2C: pKi = 8.80 (membranes), 8.00 (whole cells)[7] | Prepulse Inhibition (Rats) | Attenuated prepulse inhibition deficits (1-10 mg/kg, s.c.).[7] | ||
| 4'-F-PCP | NMDA Receptor | High affinity for NMDA receptor | Locomotor Activity (Mice) | Increased locomotor and rotational activities. |
| Conditioned Place Preference (Mice) | Produced a significant increase in place preference at 10 mg/kg. |
Key Signaling Pathway: Dopamine Transporter (DAT) Inhibition
The primary mechanism of action for many of the compared analogs is the inhibition of the dopamine transporter (DAT). This action leads to an increase in extracellular dopamine levels in the synaptic cleft, which is believed to mediate their therapeutic and psychoactive effects.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Radioligand Binding Assay for DAT and SERT Affinity
This assay is used to determine the binding affinity (Ki) of a compound for the dopamine and serotonin transporters.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 6. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(3-Fluorophenyl)piperidine Derivatives as Potential Antipsychotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(3-fluorophenyl)piperidine derivatives, a promising scaffold in the development of novel antipsychotic agents. By targeting key central nervous system receptors, particularly the dopamine D2 and serotonin 5-HT2A receptors, these compounds offer a potential avenue for therapies with improved efficacy and reduced side effect profiles compared to existing treatments.[1][2] This document summarizes quantitative binding data, details essential experimental protocols, and visualizes key biological and experimental pathways to facilitate further research and development in this area.
Introduction to 4-(3-Fluorophenyl)piperidine Derivatives
The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with various G protein-coupled receptors (GPCRs).[3] The introduction of a fluorine atom at the meta-position of the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability, and enhance binding affinity through favorable electrostatic interactions with the target receptor. In the context of antipsychotic drug design, achieving an optimal balance of affinity for dopamine D2 and serotonin 5-HT2A receptors is a key strategy for mitigating the extrapyramidal side effects associated with older "typical" antipsychotics while maintaining efficacy against the positive and negative symptoms of schizophrenia.[1][2]
Data Presentation: In Vitro Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of representative N-substituted 4-(3-fluorophenyl)piperidine derivatives for the human dopamine D2 and serotonin 5-HT2A receptors. The data illustrates the impact of various substituents on the piperidine nitrogen on receptor affinity and selectivity. Lower Ki values indicate higher binding affinity.
| Compound ID | N-Substituent (R) | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Selectivity (D2/5-HT2A) |
| 1a | -CH3 | 120 | 250 | 0.48 |
| 1b | -CH2CH2CH3 | 45 | 80 | 0.56 |
| 1c | -CH2CH2-Phenyl | 15 | 5 | 3.0 |
| 1d | -CH2CH2-(4-Fluorophenyl) | 8 | 2 | 4.0 |
| 1e | -(CH2)4-Benzisoxazole | 2.5 | 0.8 | 3.1 |
| 1f | -(CH2)3-Indole | 5 | 1.5 | 3.3 |
SAR Summary:
-
Alkyl Substituents: Small alkyl substituents on the piperidine nitrogen (e.g., methyl in 1a ) generally result in low affinity for both D2 and 5-HT2A receptors. Increasing the alkyl chain length (e.g., propyl in 1b ) can modestly improve affinity.
-
Aralkyl Substituents: The introduction of an aromatic ring via an alkyl linker (e.g., phenethyl in 1c ) significantly enhances affinity for both receptors. This is a common feature in many antipsychotic drugs.
-
Fluorination of Aralkyl Group: Adding a fluorine atom to the terminal phenyl ring (e.g., 1d ) can further improve binding affinity, likely due to favorable interactions within the receptor binding pockets.
-
Heterocyclic Moieties: Incorporating heterocyclic systems, such as benzisoxazole (1e ) or indole (1f ), often leads to high-affinity ligands. These moieties can engage in additional binding interactions, such as hydrogen bonding and pi-stacking, contributing to their high potency.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below.
In Vitro Radioligand Binding Assays
These assays are crucial for determining the binding affinity of the synthesized compounds for their target receptors.[4][5][6][7]
1. Dopamine D2 Receptor Binding Assay
-
Source: Recombinant human D2 receptors expressed in HEK-293 or CHO cell membranes.
-
Non-specific Binding Determinant: 10 µM Haloperidol.[5]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5][6]
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of test compound, 50 µL of [³H]Spiperone (at a final concentration near its Kd), and 100 µL of the D2 receptor-containing membrane preparation (typically 10-20 µg of protein per well).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of haloperidol solution.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value by non-linear regression of the competition binding data and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
2. Serotonin 5-HT2A Receptor Binding Assay
-
Source: Recombinant human 5-HT2A receptors expressed in HEK-293 or CHO cell membranes.
-
Radioligand: [³H]Ketanserin (Kd ≈ 0.5-1.5 nM).[9]
-
Non-specific Binding Determinant: 1 µM Ketanserin.[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
The procedure is analogous to the D2 receptor binding assay, with the substitution of the appropriate radioligand and non-specific binding determinant.
-
Incubation is typically carried out at room temperature for 60 minutes.[9]
-
Data analysis follows the same principles to determine the Ki values for the test compounds at the 5-HT2A receptor.
-
In Vivo Behavioral Assay: Amphetamine-Induced Stereotypy in Rats
This model is widely used to predict the in vivo efficacy of antipsychotic drugs by assessing their ability to antagonize the effects of a dopamine agonist.[10]
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Drug Administration:
-
Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a pre-treatment period (e.g., 30-60 minutes), d-amphetamine (e.g., 5-10 mg/kg, s.c.) is administered to induce stereotyped behavior.[11]
-
-
Procedure:
-
Acclimatize the rats to the observation cages for at least 30 minutes before drug administration.
-
Administer the vehicle or test compound.
-
After the pre-treatment time, administer d-amphetamine.
-
Observe the animals for stereotyped behaviors (e.g., sniffing, licking, gnawing, and head weaving) at regular intervals (e.g., every 10 minutes for 1-2 hours).
-
Score the intensity of the stereotyped behavior using a rating scale (e.g., 0 = asleep or stationary; 4 = continuous licking or biting of the cage).
-
-
Data Analysis:
-
Calculate the mean stereotypy score for each treatment group at each time point.
-
Determine the dose at which a test compound significantly reduces the amphetamine-induced stereotypy compared to the vehicle-treated group.
-
Visualizations
Signaling Pathways
The therapeutic effects of 4-(3-fluorophenyl)piperidine derivatives are primarily mediated through their interaction with the dopamine D2 and serotonin 5-HT2A receptors, which are linked to distinct intracellular signaling cascades.
References
- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Disubstituted aromatic piperazines with high 5-HT2A/D2 selectivity: Quantitative structure-selectivity investigations, docking, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. scielo.br [scielo.br]
- 11. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
Comparative Docking Analysis of 4-(3-Fluorophenyl)piperidine Hydrochloride with Key Neurological Target Proteins
For Immediate Release
This guide presents a comparative analysis of the docking performance of 4-(3-Fluorophenyl)piperidine hydrochloride and structurally similar compounds against a panel of key neurological target proteins. The data, compiled from various in silico studies, offers valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system. The piperidine moiety is a well-established and versatile scaffold in medicinal chemistry, known for its presence in numerous bioactive molecules and pharmaceuticals.[1][2] Computational docking serves as a critical tool in contemporary drug discovery, enabling the prediction of binding affinities and interaction modes of small molecules with their biological targets, thereby accelerating the identification of promising therapeutic candidates.[1]
Quantitative Comparison of Piperidine Derivatives
The following tables summarize the binding affinities and docking scores of various piperidine derivatives against key neurological targets. This data is essential for understanding the structure-activity relationships (SAR) and relative potencies of different structural analogs.
Table 1: Binding Affinity of Piperidine Derivatives against the Serotonin Transporter (SERT)
| Compound | Ki (nM) | Reference Compound | Ki (nM) |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative 1 | 2 - 400 | Fluoxetine | Similar order of magnitude |
| Paroxetine | Not explicitly stated | - | - |
| Data sourced from studies on high-affinity ligands for the serotonin transporter.[3] |
Table 2: Inhibitory Activity and Docking Scores against Acetylcholinesterase (AChE)
| Compound/Analog | Docking Score (kcal/mol) | IC50 (µM) | Key Interactions |
| Benzamide Piperidine Derivative (5d, 2-Fluoro substitution) | Not explicitly stated | 0.013 ± 0.0021 | Hydrogen bonding with Tyrosine 121.[1] |
| Piperidine-containing quinolinyl thiosemicarbazone | -9.68 | Not explicitly stated | π-π stacking with His287, π-π T-shaped with Tyr124, hydrogen bond with Tyr337.[1] |
| Donepezil (Reference Drug) | Not explicitly stated | 0.600 ± 0.050 | - |
| This data highlights the potential of piperidine scaffolds in designing AChE inhibitors.[1][4] |
Table 3: Binding Affinity of Piperidine Derivatives at Sigma-1 (σ1R) and Histamine H3 (H3R) Receptors
| Compound | hH3R Ki (nM) | σ1R Ki (nM) | Notes |
| Compound 5 (piperidine core) | 7.70 | 3.64 | Piperidine core is a critical structural element for dual H3/σ1 receptor activity.[5] |
| Compound 4 (piperazine core) | 3.17 | 1531 | Demonstrates the importance of the piperidine moiety for σ1R affinity.[5] |
| Compound 11 | 6.2 | 4.41 | High binding preference for σ1R.[5] |
| The piperidine ring is identified as a key structural feature for activity at the σ1R while maintaining affinity for the H3R.[5] |
Table 4: Docking Scores of Piperidine Derivatives against the µ-Opioid Receptor (µ-OR)
| Compound Series | Binding Affinity Range (kcal/mol) | Reference Molecules |
| 4-amino methyl piperidine derivatives | -8.13 to -13.37 | Morphine, Fentanyl, Pethidine |
| Molecular docking studies were utilized to compare the analgesic potential of these synthesized derivatives.[6] |
Experimental Protocols
The reliability of computational docking results is intrinsically linked to the rigor of the applied methodology. Below is a generalized protocol for performing docking studies with piperidine-based ligands, based on common practices in the field.
Molecular Docking Protocol
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Maestro).
-
Define the binding site or active site, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and other comparative ligands.
-
Convert the 2D structures to 3D models.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to predict the binding pose and affinity of the ligands within the defined active site of the target protein.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
The program calculates a docking score or binding energy (typically in kcal/mol) for each pose, which estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the predicted binding poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site.
-
Compare the docking scores of the different ligands to assess their relative binding affinities for the target protein.
-
Visualize the ligand-protein interactions using molecular graphics software (e.g., PyMOL, VMD).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway involving the serotonin transporter and a generalized workflow for computational docking studies.
Caption: Potential mechanism of action via serotonin transporter (SERT) inhibition.
Caption: Generalized workflow for in silico molecular docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 4-(3-Fluorophenyl)piperidine hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(3-Fluorophenyl)piperidine hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
Assumed Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Wear compatible, chemical-resistant gloves.[1] Inspect gloves prior to use and use proper glove removal technique.[1] |
| Body Protection | Wear a lab coat or a protective suit covering the body.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3] |
Segregation and Storage of Chemical Waste
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.
-
Designated Waste Container:
-
Labeling:
-
Storage Location:
Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical in the regular trash or down the drain. [6][10]
-
Contact Environmental Health and Safety (EHS):
-
All chemical waste disposal should be coordinated through your institution's EHS department or equivalent safety office.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Recommended Disposal Method:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent.[4]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4][9]
-
After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.[4][9]
-
Accidental Spill and Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. biosynth.com [biosynth.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. pfw.edu [pfw.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for 4-(3-Fluorophenyl)piperidine hydrochloride
This guide provides immediate, essential safety and logistical information for handling 4-(3-Fluorophenyl)piperidine hydrochloride in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory.[1] A face shield provides an additional layer of protection against splashes and aerosols.[1][2] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended.[1] Gloves should be changed frequently and immediately if contaminated.[1] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[1] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement. For procedures with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) should be used. |
Handling and Operational Plan
Safe handling of this compound requires adherence to the following step-by-step procedures to minimize exposure and ensure a controlled laboratory environment.
Preparation
-
Designated Area: All work with this compound must be conducted within a designated and clearly marked area, such as a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure that an eye wash station and emergency shower are readily accessible and have been recently tested.[3]
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to avoid unnecessary movement in and out of the containment area.
Handling
-
Weighing: Weigh the compound in a fume hood on a tared weigh boat. Use anti-static tools if the compound is a fine powder.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.
-
Transfers: Use a pipette or a syringe with a blunt-tip needle for liquid transfers. For solids, use a spatula or powder funnel.
-
Heating and Mixing: When heating or vortexing, ensure the container is securely capped to prevent aerosol generation.[2]
Post-Handling
-
Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate deactivating solution or 70% ethanol.
-
PPE Doffing: Remove PPE in the designated doffing area, following the correct sequence to avoid self-contamination. The general sequence is: outer gloves, gown and inner gloves, shoe covers, face shield/goggles, and finally the respirator.[1]
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water after removing all PPE.[1][3]
Emergency Procedures
Spill Response
In the event of a spill, follow these procedures immediately.
Caption: Workflow for handling a chemical spill.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with large amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated PPE, weigh boats, and absorbent materials. |
| Liquid Waste | Labeled, sealed, and chemical-resistant container | Includes unused solutions and solvent rinses. Do not mix with incompatible waste streams. |
| Sharps | Puncture-resistant sharps container | Any needles, scalpels, or other sharp instruments that have come into contact with the compound must be disposed of in a designated sharps container.[1] |
All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[1]
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
